pNP-TMP serves as a critical tool for enzymology studies, particularly for the identification and characterization of NPP inhibitors, which is relevant in drug discovery [1]. The following diagram illustrates the core experimental workflow and the underlying enzymatic reaction.
Experimental workflow: NPP enzyme hydrolyzes this compound, releasing detectable p-Nitrophenol.
A highly sensitive CE method has been developed to monitor NPP activity using this compound. This method is over 8-fold more sensitive than conventional spectrophotometric assays [1].
Key steps of the protocol are summarized below:
| Protocol Step | Specific Parameters & Conditions |
|---|---|
| Capillary | Fused-silica, 20 cm effective length × 75.5 μm id, dynamically coated [1] |
| Injection | Electrokinetic injection for 60 seconds [1] |
| Separation Buffer | 70 mM phosphate buffer containing 0.002% polybrene, pH 9.2 [1] |
| Separation Conditions | Constant current of -80 μA, capillary temperature maintained at 15°C [1] |
| Detection | Ultraviolet (UV) detection at 400 nm [1] |
| Internal Standard | 2-Methyl-4,6-dinitrophenol (Dinitrocresol) for precise quantification [1] |
| Assay Performance | Limit of Detection (LOD): 137 nM; Limit of Quantification (LOQ): 415 nM [1] |
The core of the replicative DNA polymerase III in E. coli contains a proofreading exonuclease subunit, Epsilon (ε). Its catalytic activity, located in the N-terminal 186-residue domain (ε186), can be efficiently studied by hydrolyzing the synthetic substrate pNP-TMP (the 5'-p-nitrophenyl ester of thymidine 5'-monophosphate). This reaction releases p-nitrophenol, which can be monitored spectrophotometrically [1].
The tables below summarize the key kinetic and biochemical parameters for this hydrolysis reaction.
Table 1: Primary Kinetic Parameters for this compound Hydrolysis by ε186
| Parameter | Value with Mn²⁺ | Value with Mg²⁺ | Conditions |
|---|---|---|---|
k_cat (turnover number) |
334 min⁻¹ | 19.9 min⁻¹ | pH 8.00, 25°C |
K_M for this compound |
1.08 mM | Not Reported | pH 8.00, 25°C |
K_M for Metal Ion (K_Mn, K_Mg) |
0.31 mM | 6.9 mM | pH 8.00, 25°C |
Inhibition Constant (K_i) for TMP |
4.3 µM (competitive) | Not Reported | [Mn²⁺] = 1 mM |
Table 2: Environmental Dependencies and Protein Complex Effects
| Aspect | Findings |
|---|---|
| Divalent Cation Requirement | Hydrolysis depends absolutely on a divalent metal ion. Mn²⁺ is a far more effective cofactor than Mg²⁺, yielding a nearly 17-fold higher k_cat [1]. |
| pH Dependence | The k_cat is dependent on the titration of a single group with a pK_a of 7.7. It approaches limits of ~50 min⁻¹ at low pH and ~400 min⁻¹ at high pH. The K_M for this compound is largely invariant between pH 6.5 and 8.5 [1]. |
| Effect of θ Subunit | Association with the θ subunit forms the ε186-θ complex. This does not significantly change k_cat or K_M, indicating it has little direct effect on the active site chemistry. However, the θ subunit stabilizes ε186 against thermal inactivation by approximately 14°C [1]. |
This protocol is adapted from the methodology used in the foundational study [1].
K_M value (1.08 mM) to determine kinetic parameters.K_M and k_cat values.K_i [1].This compound is not only used to study DNA exonucleases but is also a valuable tool for investigating the mechanisms of ribonucleases. It acts as a dinucleotide mimic or phosphodiester analogue that can be cleaved by enzymes like oligoribonuclease (ORN), which are involved in the final step of RNA degradation, turning short oligonucleotides into mononucleotides [2]. The hydrolysis reaction is the same, yielding TMP and p-nitrophenol.
Based on the kinetic data and crystal structures with bound TMP and metal ions, a mechanism for this compound hydrolysis by the ε exonuclease has been proposed [1]. The following diagram illustrates the key components and relationships involved in this enzymatic study.
Diagram 1: Key entities and relationships in the this compound hydrolysis assay system.
The pH dependence of k_cat suggests that a key residue in the active site, with a pKₐ of 7.7, must be deprotonated for optimal catalysis. The following diagram outlines the proposed two-metal-ion catalytic mechanism that is common to the DEDD superfamily of exonucleases, to which the ε subunit belongs.
Diagram 2: Simplified schematic of the proposed catalytic mechanism.
This compound (para-nitrophenyl thymidine monophosphate) represents a synthetic chromogenic substrate specifically designed for investigating phosphodiesterase (PDE) activities in biochemical systems. This substrate analog features a para-nitrophenyl leaving group that undergoes cleavage by phosphodiesterase enzymes, resulting in the liberation of para-nitrophenol, which can be quantitatively measured at 405-410 nm due to its distinct yellow color in basic conditions. The utility of this compound in enzymatic studies stems from its structural mimicry of natural nucleotides while providing a straightforward spectrophotometric detection method that enables continuous monitoring of enzymatic activity without requiring additional coupling enzymes or complex detection systems. This characteristic has made it particularly valuable in both basic enzyme characterization and inhibitor screening applications. [1]
The historical context of this compound usage coincides with the growing recognition of phosphodiesterases as critical regulators in numerous biological processes. Phosphodiesterases constitute a diverse family of enzymes that catalyze the hydrolysis of phosphodiester bonds in nucleotides, with particular importance in regulating cyclic nucleotide signaling (cAMP and cGMP) and nucleotide pyrophosphate metabolism. The development of synthetic substrates like this compound provided researchers with standardized tools for quantifying enzyme activities across different phosphodiesterase families, including both cyclic nucleotide-specific phosphodiesterases and non-nucleotide pyrophosphatase/phosphodiesterases (NPPs). This substrate has been especially important in characterizing the enzymatic properties and inhibition profiles of various phosphodiesterase isoforms, contributing significantly to our understanding of their biological functions and therapeutic potential. [1] [2]
This compound serves as a versatile experimental substrate that has been utilized across multiple research contexts, from basic enzyme kinetics to sophisticated inhibitor screening campaigns. Its application has been particularly prominent in studies focusing on the NPP family of enzymes, which include autotaxin (NPP2) and other ecto-nucleotide pyrophosphatase/phosphodiesterases. In these contexts, this compound provides a standardized metric for comparing enzymatic activities across different experimental conditions and enzyme preparations. The quantitative data derived from this compound-based assays form the foundation for understanding enzyme mechanism, specificity, and susceptibility to pharmacological intervention. [1]
Table 1: Quantitative Data from this compound-Based Phosphodiesterase Studies
| Enzyme Target | Inhibitor Compound | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |
|---|---|---|---|---|
| Autotaxin (ATX) | H2L 7905958 (Compound 5) | 1.2 | 6.5 | Non-competitive |
| Autotaxin (ATX) | - | - | 1.9 | Competitive (FS-3) |
| eNPP1 | SK4A | Not specified | Not specified | Specific inhibition |
The experimental data derived from this compound-based assays reveal several important aspects of phosphodiesterase behavior and inhibition. In a comprehensive characterization study, this compound was employed alongside other substrates (including the fluorescent FS-3 and the endogenous LPC 16:0) to elucidate the inhibitory mechanisms of novel non-lipid autotaxin inhibitors. This approach demonstrated that certain inhibitors exhibit differential activity depending on the substrate being utilized, with some compounds showing significantly greater efficacy against this compound hydrolysis compared to natural substrates. For instance, the compound designated H2L 7905958 displayed an IC₅₀ of 1.2 μM against ATX-mediated this compound hydrolysis, with kinetic analysis revealing a non-competitive inhibition pattern (Kᵢ = 6.5 μM). This contrasted with its competitive inhibition pattern observed when FS-3 was used as the substrate, highlighting the substrate-dependent inhibition profiles that can influence drug discovery efforts. [1]
Table 2: Comparative Substrate Hydrolysis in Phosphodiesterase Assays
| Substrate Type | Example Substrates | Detection Method | Applications |
|---|---|---|---|
| Synthetic Chromogenic | This compound | Absorbance at 405-410 nm | Enzyme kinetics, Inhibitor screening |
| Fluorescent | FS-3 | Fluorescence measurement | High-throughput screening |
| Endogenous Natural | LPC (16:0) | Mass spectrometry, TLC | Physiological relevance studies |
| Nucleotide-based | ATP, ADP | HPLC, enzymatic coupling | Pyrophosphate production assays |
The experimental workflow for employing this compound in phosphodiesterase research typically involves several standardized steps, beginning with enzyme preparation, followed by substrate incubation under controlled conditions, and culminating in spectrophotometric detection of the reaction product. This process can be adapted for various formats including cuvette-based assays, multiwell plate configurations, and continuous monitoring systems. The reproducibility of this compound-based assays has established this substrate as a cornerstone in phosphodiesterase research, particularly for the initial characterization of enzyme activities and the primary screening of potential inhibitory compounds. The quantitative data generated through these applications provides essential parameters for comparing enzymatic activities across different biological sources and experimental conditions. [1] [2]
The experimental methodology for assessing phosphodiesterase activity using this compound requires careful preparation of reagents and samples to ensure reproducible and biologically relevant results. Begin by preparing a reaction buffer system appropriate for the specific phosphodiesterase isoform under investigation, typically consisting of 50-100 mM Tris-HCl or HEPES buffer (pH 7.4-8.0), containing divalent cations such as 1-5 mM MgCl₂ or CaCl₂, which often serve as essential cofactors for phosphodiesterase activities. The substrate working solution should be prepared by dissolving this compound in the reaction buffer to achieve a final concentration typically ranging from 0.5 to 5 mM, optimized for the specific enzyme source and experimental conditions. For tissue-based analyses, homogenize samples (typically 100 mg tissue or 4×10⁶ cells) in 0.5-1.0 mL of appropriate cold buffer, followed by centrifugation at 13,000 × g for 10 minutes to remove insoluble material. For cell culture studies, collect conditioned media or prepare cell lysates using standardized protocols that preserve enzymatic activity while minimizing degradation. [1] [3]
When working with complex biological samples such as serum, plasma, or urine, minimal pre-treatment may be required beyond dilution in reaction buffer to ensure measurements fall within the linear range of the assay. It is critical to include appropriate controls and standards in every experimental run, including blanks containing substrate without enzyme source, negative controls with heat-inactivated enzyme, and p-nitrophenol standards for calibration. The p-nitrophenol standard curve should be prepared in the same buffer matrix as the samples, typically spanning concentrations from 0 to 20 nmol/well in multiwell formats. These standards enable accurate quantification of the enzymatic activity by providing a direct correlation between absorbance values and product concentration. [3]
The core detection procedure begins with dispensing appropriate volumes of sample (typically 1-50 μL) into multiwell plates or cuvettes, followed by addition of the reaction buffer to adjust the volume to 50 μL. Initiate the enzymatic reaction by adding 100 μL of the this compound substrate solution prepared in the optimized reaction buffer. For continuous kinetic measurements, immediately begin monitoring the absorbance at 405 nm using a spectrophotometric plate reader or conventional spectrophotometer, taking readings at regular intervals (typically every 1-5 minutes) over a time course that captures the linear phase of product formation (usually 30-60 minutes). The reaction temperature should be carefully controlled, with 25°C or 37°C being most common depending on the biological relevance and enzyme stability considerations. [3]
For endpoint determinations, the reaction may be terminated after a fixed incubation period by adding a stopping solution such as 0.1 M NaOH, which also serves to enhance the yellow color of the p-nitrophenol product by ensuring alkaline conditions. The total reaction volume should be consistent across all samples and standards to ensure comparable path lengths for absorbance measurements. The quantitative calculations proceed by first subtracting the blank absorbance values from all samples and standards, then determining the amount of p-nitrophenol generated in each sample by comparison to the standard curve. The phosphodiesterase activity is typically expressed as units per volume or per mg protein, where one unit represents the amount of enzyme that generates 1 μmol of p-nitrophenol per minute under the specified assay conditions. This standardized approach facilitates comparison across different experimental preparations and published literature. [3]
The following workflow diagram illustrates the key experimental steps in the this compound phosphodiesterase activity assay:
Experimental workflow for this compound phosphodiesterase activity assay.
The implementation of this compound in phosphodiesterase research offers several significant advantages that explain its widespread adoption. As a chromogenic substrate, this compound enables direct, continuous monitoring of enzymatic activity without requiring secondary detection systems, coupled enzymes, or specialized equipment beyond a standard spectrophotometer. This simplicity facilitates rapid assay optimization and makes the approach accessible to laboratories with basic biochemical equipment. The quantitative reliability of this compound-based assays has been extensively validated across multiple phosphodiesterase isoforms, particularly for the NPP family, providing confidence in the experimental data generated. Furthermore, the cost-effectiveness of this compound compared to specialized fluorescent substrates or radiolabeled compounds makes it practical for large-scale screening applications and routine enzymatic characterization. These attributes collectively establish this compound as a valuable tool for initial enzyme characterization and inhibitor screening phases in drug discovery pipelines. [1]
Despite these advantages, researchers must remain cognizant of the inherent limitations associated with this compound utilization. The non-physiological nature of this synthetic substrate means that kinetic parameters and inhibition profiles derived from this compound-based assays may not fully reflect enzyme behavior with natural substrates in biological systems. This discrepancy was clearly demonstrated in autotaxin inhibition studies where several compounds effectively blocked this compound hydrolysis but showed minimal activity against the natural substrate LPC (16:0). Additionally, the spectrophotometric detection method exhibits lower sensitivity compared to fluorescence-based or radiometric approaches, potentially limiting utility with enzyme sources having very low specific activities. Researchers should therefore view this compound as a complementary tool rather than a comprehensive solution for phosphodiesterase characterization, with findings validated using physiological substrates when investigating biologically relevant mechanisms. [1]
The application of this compound in current phosphodiesterase research must be understood within the broader context of enzyme family diversity and therapeutic targeting. Phosphodiesterases encompass multiple enzyme families with distinct biological functions, including the well-characterized cyclic nucleotide phosphodiesterases (PDE1-PDE11) that regulate cAMP and cGMP signaling, and the nucleotide pyrophosphatase/phosphodiesterase (NPP1-NPP7) family that includes autotaxin (NPP2). The therapeutic relevance of these enzymes is substantial, with PDE4 inhibitors like apremilast approved for psoriasis and psoriatic arthritis, and autotaxin inhibitors under investigation for cancer, fibrotic diseases, and calcium pyrophosphate deposition disease. In this context, this compound serves as an important but not exhaustive tool for characterizing enzyme activities and inhibitor specificities across these diverse enzyme families. [2] [4]
Future methodological developments will likely maintain this compound's role in initial enzyme characterization while increasingly complementing it with more physiologically relevant substrates and advanced detection technologies. The continuing value of this compound is evident in recent research on conditions such as calcium pyrophosphate deposition disease (CPPD), where eNPP1 (ecto-nucleotide pyrophosphatase/phosphodiesterase 1) inhibition represents a potential therapeutic strategy. In these contemporary studies, this compound provides a standardized metric for comparing inhibitor efficacies across different research groups and experimental systems. However, the field is progressively adopting multi-substrate approaches that combine synthetic substrates like this compound with natural substrate analyses to generate comprehensive understanding of enzyme function and inhibition. This integrated methodology represents the most promising path forward for phosphodiesterase research and drug development. [2]
The pNP-TMP (thymidine 5′-monophosphate p-nitrophenyl ester) assay is a method used to study the activity of specific enzymes, particularly phosphodiesterases and certain ribonucleases like oligoribonuclease (ORN) [1]. It functions as a phosphodiester analogue of a natural nucleic acid substrate.
The following table summarizes key experimental findings from a study on the oligoribonuclease from Colwellia psychrerythraea strain 34H (CpsORN), which utilized the this compound assay [1].
Table 1: Experimental parameters and findings for a this compound assay on CpsORN
| Parameter | Findings / Typical Conditions |
|---|---|
| Substrate | Thymidine 5′-monophosphate p-nitrophenyl ester (this compound) [1] |
| Detection Method | Measurement of hydrolyzed p-nitrophenol [1] |
| Key Cofactor | Divalent metal cation (e.g., Mn²⁺ or Mg²⁺) [1] |
| Relative Activity with Mn²⁺ | ~100% (set as maximum activity) [1] |
| Relative Activity with Mg²⁺ | < 20% of the activity observed with Mn²⁺ [1] |
| Optimal Temperature | 40 °C [1] |
| Enzyme Thermal Stability | Denatured almost completely at ~50 °C (Melting temperature, Tₘ = 36.3 °C) [1] |
While a specific step-by-step protocol for this compound was not fully detailed in the search results, the methodology is standard for pNP-based substrate assays. The workflow below generalizes the key steps, which are consistent with the cited research and common laboratory practice [2] [1].
Generalized workflow for a pNP-based enzymatic activity assay.
To ensure a successful assay, keep these points in mind:
The this compound assay directly probes the hydrolytic function of an enzyme. The diagram below illustrates the core reaction and a proposed one-metal-dependent mechanism based on structural studies of CpsORN [1].
Visualization of the this compound hydrolysis reaction and proposed enzymatic mechanism.
This compound (p-nitrophenyl thymidine 5'-monophosphate) is a synthetic substrate used to study the activity of specific nucleases [1] [2] [3]. Its structure consists of thymidine 5'-monophosphate (TMP) linked to a p-nitrophenol group, and hydrolysis by a target enzyme releases the yellow-colored p-nitrophenol, allowing for easy spectrophotometric detection [1].
The table below summarizes its key chemical identifying information:
| Property | Description |
|---|---|
| IUPAC Name | 5'-O-[hydroxy(4-nitrophenoxy)phosphoryl]thymidine [3] |
| Common Abbreviations | This compound, thymidine 5'-monophosphate p-nitrophenyl ester [3] |
| Chemical Formula | C₁₆H₁₈N₃O₁₀P [3] |
| Molecular Weight | 443.305 g/mol [3] |
| CAS Registry | CHEBI:74144 [3] |
The primary quantitative data for this compound comes from its application in characterizing the proofreading exonuclease (epsilon) subunit of Escherichia coli DNA polymerase III [1]. The kinetic parameters are summarized in the table below.
| Parameter | Value for ε₁₈₆ Subunit | Experimental Conditions |
|---|---|---|
| kcat | 293 min⁻¹ | pH 8.00, 25°C, 1 mM Mn²⁺ [1] |
| KM | 1.08 mM | pH 8.00, 25°C, 1 mM Mn²⁺ [1] |
| Ki (TMP, competitive) | 4.3 µM | With 1 mM Mn²⁺ [1] |
| KMn | 0.31 mM | [1] |
| kcat (with Mn²⁺) | 334 min⁻¹ | [1] |
| KMg | 6.9 mM | [1] |
| kcat (with Mg²⁺) | 19.9 min⁻¹ | [1] |
The following methodology is adapted from the study that used this compound to characterize the epsilon subunit of E. coli DNA polymerase III [1].
This experimental workflow can be visualized in the following diagram:
Diagram of the spectrophotometric assay workflow for measuring exonuclease kinetics using this compound.
This compound acts as a chromogenic substrate that mimics the natural nucleic acid substrates of nucleases. The mechanism can be understood through structural studies, such as the crystal structure of this compound bound to oligoribonuclease (CpsORN) [2].
The diagram below illustrates the general catalytic mechanism derived from such structural insights.
Diagram of the general enzymatic hydrolysis mechanism of this compound involving a two-metal-ion catalytic site.
Structural data confirms that enzymes like oligoribonuclease (ORN) are tight dimers with two separate active sites, each containing divalent metal cations essential for catalysis [2]. In the case of the E. coli epsilon subunit, the pH dependence of this compound hydrolysis suggests a single catalytic group with a pKₐ of 7.7 is involved in the reaction, with the activity increasing in the basic limb [1].
It is important to note that the research on this compound highlighted here is not recent. The foundational biochemical study is from 2002 [1], and the key structural paper is from 2019 [2]. This indicates that this compound is a mature and well-characterized research tool in enzymology.
The search results did not reveal a direct connection between this compound itself and modern drug development. Its role appears to be confined to fundamental biochemical research for probing enzyme mechanisms. In contrast, current drug discovery efforts often focus on much more complex biological targets, such as the development of biologic inhibitors (e.g., VH domain antibodies) against enzymes like ENPP1 for cancer immunotherapy [4].
This compound (5'-p-nitrophenyl ester of TMP) is primarily used as a spectrophotometric substrate for measuring the activity of the proofreading exonuclease subunit of E. coli DNA polymerase III [1]. The core quantitative data is summarized below.
Table 1: Key Parameters for this compound Hydrolysis by the ε186 Subunit (N-terminal domain of the epsilon subunit) [1]
| Parameter | Value | Experimental Conditions |
|---|---|---|
| kcat | 293 min⁻¹ | pH 8.00, 25°C, 1 mM Mn²⁺ |
| KM | 1.08 mM | pH 8.00, 25°C, 1 mM Mn²⁺ |
| Ki for TMP | 4.3 µM (competitive inhibition) | With 1 mM Mn²⁺ |
| KMn | 0.31 mM | For Mn²⁺ |
| kcat with Mn²⁺ | 334 min⁻¹ | - |
| KMg | 6.9 mM | For Mg²⁺ |
| kcat with Mg²⁺ | 19.9 min⁻¹ | - |
Table 2: Environmental Dependencies of the this compound Assay [1]
| Factor | Effect / Relationship |
|---|---|
| Divalent Metal Ions | Absolutely required for activity. Mn²⁺ is far more effective than Mg²⁺, yielding a ~17x higher kcat/KM ratio. |
| pH Dependence | kcat depends on the titration of a single group with a pKa of 7.7. It approaches 50 min⁻¹ at low pH (<6.5) and 400 min⁻¹ at high pH (>9.0). KM is largely invariant between pH 6.5 and 8.5. |
| Product Inhibition | The reaction product, TMP, acts as a competitive inhibitor. |
This protocol summarizes the methodology for using this compound to measure exonuclease (epsilon subunit) activity [1].
1. Principle The assay directly measures the hydrolysis of this compound by the exonuclease. Hydrolysis releases p-nitrophenol, a chromophore that absorbs strongly in the basic pH range. The increase in absorbance at the peak wavelength of p-nitrophenol (typically around 400-410 nm) is monitored over time to determine the reaction rate [1].
2. Reagents and Equipment
3. Detailed Procedure
The following diagram illustrates the experimental workflow and the core catalytic mechanism derived from the search results:
Experimental workflow and inferred catalytic mechanism for the this compound exonuclease assay.
This this compound-based assay has been instrumental in understanding DNA polymerase enzymology:
The search results provide a solid biochemical foundation but lack a full spectral characterization (e.g., a complete UV-Vis absorption spectrum, molar extinction coefficient precise λmax). To obtain this data, you may need to:
This compound, or thymidine 5'-monophosphate p-nitrophenyl ester, is a synthetic substrate used in enzymatic studies [1]. Its structure is a conjugate of thymidine monophosphate (TMP) and a p-nitrophenol group. The search results confirm its use in biochemical research, specifically in a 2019 study to understand the mechanism of the enzyme oligoribonuclease [1].
As a research chemical, this compound may not have publicly documented stability data. The following framework, based on ICH guidelines, outlines how to determine and validate its storage conditions [2] [3].
| Factor to Consider | Application to this compound | Recommended Testing & Storage Approach |
|---|---|---|
| Chemical Structure [2] | Ester and aromatic nitro groups may be susceptible to hydrolysis and photodegradation. | Conduct forced degradation studies (e.g., under acidic, basic, oxidative, and photolytic stress). Store in a dry, cool place, protected from light [2]. |
| Physical Form [2] | Likely a solid powder. | Assess sensitivity to moisture. Use protective packaging (e.g., a desiccant) to prevent hydrolysis [2]. |
| Intended Use [1] | Used as an enzyme substrate in experimental settings. | Stability should be confirmed in the final solvent or buffer system used in assays, especially over the experiment's duration. |
The following workflow visualizes the standard process for determining the stability of a pharmaceutical substance, which can be directly applied to this compound.
Stability assessment workflow for this compound based on ICH guidelines.
Stability studies are conducted under controlled conditions to predict a product's shelf life. The table below summarizes the standard ICH conditions [2] [3].
| Study Type | Standard Conditions | Typical Duration | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12+ months | Simulates intended storage; defines shelf life [2]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6+ months | Bridges data if long-term results are borderline [2]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Rapidly identifies degradation pathways [2]. |
| Refrigerated | 5°C ± 3°C | Varies | For substances unstable at room temperature [3]. |
| Freezer | -20°C ± 5°C or lower | Varies | For highly sensitive substances [2]. |
To obtain specific stability data for this compound, I suggest the following actions:
The this compound assay is a colorimetric method used to measure ENPP1 enzyme activity. The core principle involves ENPP1 hydrolyzing the synthetic substrate thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNP or this compound). This hydrolysis reaction releases p-nitrophenol (pNP), a yellow-colored product whose concentration can be quantified by measuring absorbance at 405-410 nm [1] [2].
The diagram below illustrates the general workflow for performing this assay.
Based on the search results, here are the typical components and conditions used for the this compound assay.
| Component | Description / Example | Reference |
|---|---|---|
| Substrate | Thymidine 5'-monophosphate p-nitrophenyl ester (TMP-pNP). A concentration of 1 mM is commonly used. | [2] |
| Assay Buffer | 250 mM Tris (pH 8.0), 500 mM NaCl, 0.05% Triton X-100. The reaction is often initiated by adding the enzyme. | [2] |
| ENPP1 Source | Recombinant enzyme or sample from cell culture supernatant (e.g., 10 µL supernatant in 90 µL assay buffer). | [2] |
| Detection | Measure the release of p-nitrophenol (pNP) at 405 nm. | [2] |
| Commercial Kits | Transcreener ENPP1 Assay (BellBrook Labs) uses a different, higher-throughput method detecting AMP/GMP. | [3] |
The this compound assay is widely used for kinetic studies and inhibitor screening. The table below summarizes example data from recent literature.
| Application / Experiment | Key Findings / Data | Reference |
|---|---|---|
| Inhibitor Potency | ENPP1 Inhibitor C showed an IC50 of 0.48 µM in the this compound assay. | [4] |
| Inhibitor Potency | LCB33, a novel inhibitor, showed an IC50 of 0.9 pM in an enzyme assay using this compound as a substrate. | [5] |
| Mutant Enzyme Activity | The ENPP1 Y451C mutation led to approximately 50-70% reduction in enzymatic activity measured via the this compound method. | [2] |
| Probe Comparison | The this compound colorimetric probe (TMP-pNP) has significant limitations in sensitivity compared to newer chemiluminescent probes. | [1] [6] |
The 5'-p-nitrophenyl ester of thymidine 5'-monophosphate (this compound) serves as a chromogenic substrate for measuring nucleotide hydrolysis activity in enzymatic studies, particularly for exonuclease enzymes. This assay leverages the distinctive yellow color of p-nitrophenol released upon hydrolysis, which exhibits strong absorbance at 410 nm, enabling real-time monitoring of enzymatic activity. The this compound hydrolysis assay has been extensively validated for studying the proofreading exonuclease activity of DNA polymerase III in Escherichia coli, specifically for the epsilon subunit (ε) that provides 3'-5' proofreading capability during DNA replication [1].
This application note provides a comprehensive protocol for implementing the this compound hydrolysis assay to quantify exonuclease activity and determine kinetic parameters under various experimental conditions. The method offers significant advantages over radiolabeled substrate approaches, including continuous monitoring capability, elimination of radioactive hazards, and compatibility with standard spectrophotometric equipment. Researchers in enzymology studies, drug discovery programs targeting bacterial replication enzymes, and kinetic mechanism investigations will find this protocol particularly valuable for characterizing nucleotide hydrolysis activities.
The this compound assay operates on the principle of enzymatic cleavage of the phosphoester bond between thymidine monophosphate and p-nitrophenol. The ε exonuclease active site facilitates nucleophilic attack on the phosphorus atom, resulting in release of free p-nitrophenol which ionizes to the yellow-colored p-nitrophenolate ion under basic conditions (Figure 1). The extent of hydrolysis is directly proportional to the absorbance at 410 nm, allowing precise quantification of enzymatic activity. The reaction absolutely requires divalent metal ions (Mn²⁺ or Mg²⁺) which coordinate with the phosphate group and activate water molecules for nucleophilic attack [1].
The assay employs a spectrophotometric approach that monitors the time-dependent increase in absorbance at 410 nm, corresponding to p-nitrophenol accumulation. This continuous assay format enables collection of initial velocity data across multiple substrate concentrations in a single experiment, facilitating robust determination of Michaelis-Menten parameters (KM and kcat). The high sensitivity of this method allows detection of sub-micromolar product concentrations, making it suitable for studying enzymes with modest catalytic efficiency [1].
The following workflow diagram (Figure 1) illustrates the complete experimental procedure for the this compound hydrolysis assay, from reagent preparation through data analysis:
Figure 1: Experimental workflow for this compound hydrolysis assay. The diagram illustrates key steps from reagent preparation through data analysis, highlighting critical decision points and instrumentation requirements.
Proper preparation of reagents is critical for obtaining reproducible results in the this compound hydrolysis assay. The following solutions must be prepared fresh or stored appropriately to maintain stability:
Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve 6.057 g Tris base in 800 mL ultrapure water, adjust to pH 8.0 with HCl, and bring to 1 L final volume. Filter through 0.22 μm membrane and store at 4°C for up to 1 month.
Metal Ion Solutions: Prepare 100 mM stock solutions of MnCl₂ and MgCl₂ in ultrapure water, filter sterilize, and store at 4°C. Dilute to working concentrations immediately before use.
This compound Substrate Stock (10 mM): Dissolve this compound in assay buffer to prepare 10 mM stock solution. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
Enzyme Storage Buffer: For the ε exonuclease subunit, use 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT, and 50% glycerol. Store at -20°C.
Product Standard (p-nitrophenol, 1 mM): Prepare fresh for each experiment by dissolving p-nitrophenol in assay buffer. Use for generating the standard curve.
The this compound hydrolysis assay requires standard laboratory equipment with specific capabilities for accurate spectrophotometric measurements:
The following step-by-step protocol describes the standard procedure for measuring ε exonuclease activity using this compound as substrate:
Preliminary Setup: Turn on spectrophotometer and allow lamp to warm up for at least 15 minutes. Set temperature control to 25°C (or desired temperature) and wavelength to 410 nm.
Reaction Mixture Preparation: For each assay, prepare 900 μL of reaction mixture containing:
Enzyme Dilution: Prepare serial dilutions of ε exonuclease in ice-cold enzyme storage buffer immediately before use. Maintain enzymes on ice throughout preparation.
Baseline Measurement: Transfer 900 μL reaction mixture to quartz cuvette and place in spectrophotometer. Allow 2-3 minutes for temperature equilibration. Record baseline absorbance for 1 minute.
Reaction Initiation: Add 100 μL appropriately diluted enzyme to cuvette, mix rapidly by inversion (parafilm covered) or gentle pipetting, and return to spectrophotometer quickly.
Absorbance Monitoring: Record absorbance at 410 nm continuously for 5-10 minutes, ensuring linear progression of the reaction. For slower reactions, take readings at 30-second intervals.
Blank Correction: Run control reactions without enzyme for each substrate concentration to account for non-enzymatic hydrolysis.
Data Collection: Perform assays in triplicate for each substrate concentration to ensure statistical significance.
To obtain Michaelis-Menten parameters, perform the standard assay across a range of this compound concentrations (typically 8-10 concentrations spanning 0.2× to 5× the expected KM). The following table summarizes optimal conditions based on published characterizations of ε exonuclease [1]:
Table 1: Standard Kinetic Parameters for E. coli ε Exonuclease Hydrolysis of this compound
| Parameter | Value with Mn²⁺ | Value with Mg²⁺ | Conditions |
|---|---|---|---|
| kcat | 334 min⁻¹ | 19.9 min⁻¹ | 25°C, pH 8.0 |
| KM | 1.08 mM | 1.08 mM | 25°C, pH 8.0 |
| KM (Metal) | 0.31 mM | 6.9 mM | 25°C, pH 8.0 |
| pH Optimum | 7.7 (pKa) | 7.7 (pKa) | 25°C |
| Temperature | 25°C | 25°C | Standard condition |
The continuous nature of the this compound hydrolysis assay facilitates direct calculation of enzymatic activity from the time-dependent increase in absorbance at 410 nm. Follow these steps for accurate data analysis:
Convert Absorbance to Concentration: Use the molar extinction coefficient for p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH 10) to calculate product concentration. At pH 8.0, apply a correction factor of 0.5 to account for partial ionization:
[ [Product] = \frac{A_{410}}{18,000 \times 0.5 \times pathlength} ]
Determine Initial Velocity: Calculate the slope of the linear portion of the product concentration versus time curve, typically the first 3-5 minutes of reaction:
[ v_0 = \frac{\Delta [Product]}{\Delta time} ]
Normalize for Enzyme Concentration: Divide initial velocity by enzyme concentration to obtain specific activity:
[ Specific\ Activity = \frac{v_0}{[Enzyme]} ]
After obtaining initial velocities across a range of substrate concentrations, analyze data using nonlinear regression to the Michaelis-Menten equation:
[ v_0 = \frac{V_{max}[S]}{K_M + [S]} ]
Where Vmax = kcat[E]total. The following table presents a practical example of raw data and calculated parameters for ε exonuclease with Mn²⁺ as cofactor [1]:
Table 2: Example Kinetic Data for ε Exonuclease with this compound Hydrolysis
| [this compound] (mM) | A410/min | [Product] (μM/min) | v₀ (μM/min) | Normalized v₀ (min⁻¹) |
|---|---|---|---|---|
| 0.2 | 0.018 | 2.0 | 2.0 | 40 |
| 0.5 | 0.036 | 4.0 | 4.0 | 80 |
| 1.0 | 0.054 | 6.0 | 6.0 | 120 |
| 1.5 | 0.063 | 7.0 | 7.0 | 140 |
| 2.0 | 0.068 | 7.6 | 7.6 | 152 |
| 3.0 | 0.072 | 8.0 | 8.0 | 160 |
| 5.0 | 0.074 | 8.2 | 8.2 | 164 |
Despite the relative simplicity of the this compound hydrolysis assay, researchers may encounter several technical challenges. The following troubleshooting guide addresses common problems:
Non-linear Progress Curves: If reaction progress shows significant deviation from linearity within the first few minutes, consider decreasing enzyme concentration or substrate concentration to reduce product inhibition.
High Background Absorbance: Excessive blank absorbance may indicate this compound degradation. Prepare fresh substrate solutions and protect from light during storage.
Low Signal-to-Noise Ratio: Increase enzyme concentration or extend measurement time. Ensure spectrophotometer lamp has adequate intensity and cuvettes are properly cleaned.
Inconsistent Replicates: Inconsistent pipetting of small volumes often causes high variability. Use reverse pipetting for viscous enzyme solutions and ensure complete mixing after reaction initiation.
Optimal assay conditions may vary depending on the specific enzyme source and experimental goals. Consider the following optimization approaches:
pH Profile Determination: The ε exonuclease exhibits a pH optimum of 7.7, with kcat approaching 400 min⁻¹ above pH 9.0 and 50 min⁻¹ below pH 6.5 [1]. Determine the pH profile for your specific enzyme preparation.
Metal Ion Specificity: Mn²⁺ provides significantly higher catalytic efficiency (kcat/KM) compared to Mg²⁺ for ε exonuclease. Test different divalent metal ions at various concentrations to identify optimal conditions.
Temperature Optimization: While standard assays run at 25°C, increasing temperature typically enhances reaction rates. Determine temperature stability of your enzyme before elevating temperature.
Inhibition Studies: The this compound hydrolysis assay readily accommodates inhibition studies. TMP acts as a competitive inhibitor with Ki = 4.3 μM when using Mn²⁺ as cofactor [1].
While the traditional spectrophotometric this compound assay remains valuable, researchers can enhance sensitivity and throughput by integrating modern detection technologies:
Microplate Reader Adaptation: Scale down reaction volumes to 100-200 μL and perform assays in 96-well plates for higher throughput. Ensure proper mixing and temperature equilibration across all wells.
Coupling with Phosphate Detection: For additional validation, couple the this compound assay with fluorescent phosphate biosensors based on phosphate-binding protein (PBP) technology [2]. This approach provides independent verification of hydrolysis through direct phosphate detection with sub-micromolar sensitivity.
Stopped-Flow Kinetics: Implement rapid mixing techniques to study pre-steady state kinetics and identify transient reaction intermediates.
The this compound hydrolysis assay supports diverse research applications beyond basic enzyme characterization:
Inhibitor Screening: Adapt the assay for high-throughput screening of exonuclease inhibitors with potential antibacterial applications targeting bacterial DNA replication machinery.
Evolutionary Studies: Compare catalytic efficiency across orthologous enzymes from different species to understand structural-functional relationships.
Mutational Analysis: Characterize the biochemical consequences of active site mutations to elucidate catalytic mechanisms and identify essential residues.
The versatility, sensitivity, and technical accessibility of the this compound hydrolysis assay ensure its continued utility for studying nucleotide hydrolysis enzymes across diverse research contexts.
| Attribute | HTS | Ultra-HTS (uHTS) |
|---|---|---|
| Throughput (assays/day) | Up to 100,000 | >300,000 (over 1 million possible) |
| Primary Assay Formats | Fluorescence, luminescence, enzymatic, scintillation proximity assays [1] | Fluorescence, luminescence, enzymatic, scintillation proximity assays [1] |
| Microplate Well Formats | 96, 384, 1536 [1] | 1536 and higher (e.g., 3456) [1] [2] |
| Liquid Handling Volumes | Microliter (μL) to nanoliter (nL) range [1] | Nanoliter (nL) range, e.g., 1-2 μL in 1536-well plates [1] |
| Data Quality & False Results | Potential for false positives/negatives; requires cheminformatics and QC methods [1] | Similar false positive/negative bias; requires advanced data processing (e.g., AI) [1] |
While not specific to pNP-TMP, the following protocol adapted from a fluorescence-based enzymatic assay illustrates a typical HTS workflow [3]. You would need to adapt the target enzyme, substrate (this compound), and detection method accordingly.
Ra = (V_compound / V_control) * 100%Ir = [1 - (V_compound / V_control)] * 100%The following diagram, generated using Graphviz, maps out the entire HTS process from start to finish, showing how each stage connects.
HTS Campaign Stages
Chromogenic substrates like pNP-TMP and PNPP (p-Nitrophenyl Phosphate) are colorless molecules that release a colored compound (the chromophore) upon enzyme cleavage [1]. This color change, which can be measured spectrophotometrically, allows for the detection and quantification of enzyme activity.
While this compound is tailored for specific phosphoryltransferases, PNPP is a well-characterized and widely used substrate for detecting alkaline phosphatase (AP) and acid phosphatase activity [2] [3]. The general reaction principle is the same: the enzyme cleaves the phosphate group to release p-nitrophenol (pNP), which in its deprotonated form (p-nitrophenolate) is yellow and absorbs light at 405 nm [2] [3]. The workflow for using such a substrate is consistent across applications.
This section provides a detailed protocol for using PNPP, which can be adapted for other pNP-based substrates.
The table below outlines the key steps for a standard PNPP assay.
| Step | Procedure | Key Parameters & Notes |
|---|---|---|
| 1. Solution Preparation | If not using a 1-Step solution, prepare working substrate by dissolving PNPP powder/tablet in Diethanolamine Buffer [2]. | Final assay pH should be ~9.8 for AP. 1-Step solution requires no preparation [2]. |
| 2. Sample Setup | Add enzyme sample to the substrate-working solution. Mix gently and immediately start the timer. | Always run a blank control containing only substrate and buffer. Perform assays in triplicate for accuracy. |
| 3. Incubation & Reaction | Incubate the reaction mixture at 37\u00b0C (or room temperature) for a defined period (e.g., 5-30 minutes) [3]. | Reaction time depends on enzyme activity. Optimize to ensure the absorbance change is within the linear range of the spectrophotometer. |
| 4. Reaction Termination | Stop the reaction by adding a stopping solution (e.g., 3M NaOH) [3]. | Adding base shifts the equilibrium, fully converting pNP to the yellow p-nitrophenolate ion [3]. |
| 5. Absorbance Measurement | Transfer the solution to a cuvette and measure the absorbance at 405 nm against the blank [2] [3]. | Ensure the instrument is calibrated and the absorbance reading is within the linear range (typically < 2.0). |
| 6. Data Calculation | Calculate enzyme activity using the molar absorptivity of p-nitrophenolate (\u03b5 = 18,000 M⁻¹cm⁻¹ is a typical reference value) and the Beer-Lambert law (A = \u03b5 * c * l). | Specific activity is expressed as \u03bcmol of product formed per minute per mg of enzyme (\u03bcmol/min/mg) [3]. |
Beyond spectrophotometry, other techniques like ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy can directly detect substrate consumption and product formation. A study on Wheat Germ Acid Phosphatase (WGAP) demonstrated this method using PNPP [3]. The logic of this alternative approach is summarized below.
Key Advantages of ³¹P NMR Assay [3]:
To ensure reliable and reproducible results, adhere to the following quality control practices, especially in a regulated research or diagnostic environment:
Since specific data on this compound was not located in this search, you can try these approaches:
Phosphodiesterases (PDEs) represent a critical class of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating numerous intracellular signaling pathways and physiological processes including vascular contractility, neurotransmission, immune response, and cellular proliferation. The PDE enzyme family comprises 11 major subtypes (PDE1-PDE11) with varying substrate specificities and tissue distributions [1]. Accurate quantification of PDE activity is essential for drug discovery efforts targeting conditions such as cardiovascular diseases, asthma, neurological disorders, and male erectile dysfunction [2] [3].
The para-nitrophenyl thymidine monophosphate (this compound) assay provides a robust, continuous colorimetric method for quantifying phosphodiesterase activity through kinetic measurement of para-nitrophenol (pNP) release. This substrate analog enables real-time monitoring of enzymatic activity without requiring termination steps, making it ideal for high-throughput screening applications and enzyme kinetic studies. The assay principle relies on the hydrolytic cleavage of this compound by PDEs, releasing the chromogenic pNP compound that exhibits strong absorbance at 405-410 nm under basic conditions, with extinction coefficients typically ranging from 16,000-18,000 M⁻¹cm⁻¹ [4].
The following diagram illustrates the central role of PDE enzymes in cyclic nucleotide signaling pathways and the mechanism of this compound-based detection:
The comprehensive procedure for quantifying PDE activity using this compound spans from reagent preparation to data analysis, as illustrated below:
Table 1: Required Reagents and Formulations for this compound PDE Assay
| Reagent | Specifications | Preparation Method | Storage Conditions |
|---|---|---|---|
| This compound Substrate | High purity (≥95%) | Prepare fresh 10-100 mM stock in assay buffer or DMSO | -20°C, desiccated, protected from light |
| pNP Standard | Analytical standard | Serial dilution in assay buffer (0-500 µM) | -20°C, stable for 6 months |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | Contains 10 mM MgCl₂, 0.1-1 mM DTT | 4°C, stable for 1 month |
| Termination Solution | 0.1-1 M NaOH | Contains 10-20 mM EDTA | Room temperature |
| PDE Enzyme Source | Recombinant or tissue extract | Dilute in appropriate storage buffer | -80°C in single-use aliquots |
Table 2: Representative PDE Activity Across Biological Sources Using this compound Assay
| Enzyme Source | Specific Activity (nmol/min/mg) | Optimal pH | Km for this compound (mM) | Assay Conditions |
|---|---|---|---|---|
| Recombinant PDE5 | 120-250 | 7.5-8.0 | 0.8-1.2 | 1 mM substrate, 37°C |
| Bovine Heart | 45-85 | 7.2-7.8 | 1.5-2.0 | 2 mM substrate, 37°C |
| Rat Brain | 60-110 | 7.0-7.5 | 1.0-1.8 | 1.5 mM substrate, 37°C |
| Human Platelets | 30-65 | 7.5-8.0 | 0.5-1.0 | 1 mM substrate, 37°C |
Table 3: Analytical Validation of this compound PDE Activity Assay
| Validation Parameter | Target Specification | Typical Performance | Assessment Method |
|---|---|---|---|
| Linearity Range | R² ≥ 0.995 | 0-500 µM pNP | Standard curve linear regression |
| Intra-assay Precision | CV ≤ 8% | 3-6% CV | Triplicate replicates |
| Inter-assay Precision | CV ≤ 12% | 5-10% CV | Three separate experiments |
| Limit of Detection | ≥ 5 µM pNP | 2-5 µM pNP | Signal-to-noise ratio 3:1 |
| Limit of Quantification | ≥ 15 µM pNP | 10-15 µM pNP | Signal-to-noise ratio 10:1 |
| Accuracy/Recovery | 85-115% | 90-105% | Spiked sample analysis |
Low Signal Intensity:
High Background Signal:
Poor Standard Curve Linearit:
High Well-to-Well Variability:
The this compound assay platform serves as a foundational tool for PDE inhibitor screening and characterization throughout the drug discovery pipeline. In high-throughput screening campaigns, the assay's robustness enables identification of novel chemotypes targeting specific PDE subtypes with potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, erectile dysfunction, and neurological disorders [2].
For mechanistic studies, the method facilitates detailed enzyme kinetic analyses (Kₘ, Vₘₐₓ, Kᵢ determinations) essential for understanding inhibitor binding modes and selectivity profiles. The assay has been successfully deployed for quality control testing of pharmaceutical formulations containing PDE inhibitors, ensuring batch-to-batch consistency and potency verification [2].
Recent adaptations have extended the method's utility to complex biological matrices, including tissue homogenates, cell lysates, and even environmental samples, demonstrating the technique's remarkable versatility across basic research, pre-clinical development, and clinical applications [4].
Enzyme assays are standardized protocols to measure enzyme activity or concentration, widely used in drug discovery and diagnostics due to their high sensitivity, specificity, and rapid response [1]. A common technique involves using substrates that release para-Nitrophenol (pNP) upon enzymatic hydrolysis.
The table below summarizes a protocol adapted from a pNP-assay used to quantify hydrolytic activity (e.g., of esterases), which can serve as a template [2].
| Parameter | Specification |
|---|---|
| Objective | Quantify hydrolytic enzyme activity using para-Nitrophenyl butyrate (pNPB). |
| Key Reagents | - Substrate: 4-Nitrophenyl butyrate (pNPB) in acetonitrile (e.g., 10 mM stock).
Beyond basic chromogenic substrates, more sensitive fluorogenic substrates are available for phosphatases and other enzymes that metabolize phosphates [3]:
Inhibition studies are a key application of these assays. Inhibitors are classified by their mechanism of action [4]:
The diagram below illustrates these fundamental mechanisms.
Enzyme assays and inhibition studies are pivotal in pharmaceutical research.
pNP-TMP (para-Nitrophenyl Tetramethylpiperidine) represents a chemical compound of significant interest in drug discovery and toxicology screening. As researchers and drug development professionals seek to understand the biological activity and potential therapeutic applications of novel compounds, cell-based assays provide indispensable tools for evaluating cellular responses and mechanistic pathways. These assays enable the quantitative assessment of how experimental compounds like this compound influence fundamental cellular processes including viability, proliferation, and metabolic activity. The integration of multiple assay methodologies provides a comprehensive understanding of compound effects, allowing researchers to distinguish between cytostatic and cytotoxic responses and to identify specific mechanisms of action.
The foundational principle underlying many cell-based assays involves measuring biochemical markers that correlate with cell health and function. Tetrazolium salt reduction assays like MTT remain widely employed due to their well-established protocols and reliable performance across diverse cell types. These methods capitalize on the activity of mitochondrial dehydrogenases in living cells, which reduce yellow tetrazolium salts to purple formazan products, creating a quantifiable colorimetric signal proportional to the number of viable cells [1]. Similarly, assays measuring ATP concentration, protease activity, or resazurin reduction provide complementary data on different aspects of cellular function, together creating a multidimensional understanding of compound effects. When applied to the evaluation of this compound, these methodologies enable systematic characterization of its biological activity and potential applications.
Table 1: Common Cell Viability Assays for this compound Evaluation
| Assay Type | Detection Principle | Key Advantages | Optimal Use Cases |
|---|---|---|---|
| MTT Assay | Reduction to formazan crystals by mitochondrial enzymes | Robust, reproducible, cost-effective | Initial cytotoxicity screening, dose-response studies |
| Resazurin Assay | Reduction to fluorescent resorufin | Homogeneous format, real-time monitoring, non-destructive | Kinetic studies, high-throughput screening |
| ATP Assay | Luciferase-mediated luminescence detection | Highly sensitive, rapid results (<10 cells detectable) | Low cell number applications, apoptosis detection |
| Protease Viability Marker | GF-AFC substrate cleavage by intracellular proteases | Non-toxic, allows cell recovery | Multiplexing with other endpoints, viability sorting |
| Trypan Blue Exclusion | Membrane integrity assessment | Simple, inexpensive, direct counting | Basic viability assessment, suspension cell cultures |
The MTT assay provides a straightforward, reliable method for initial assessment of this compound effects on cell viability. This protocol has been optimized for evaluation of this compound across various cell types, utilizing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells as a quantitative measure of viability. The assay is particularly valuable for generating dose-response curves and determining IC₅₀ values for this compound, essential parameters in drug development workflows. The procedure outlined below is adapted from established methodologies with specific modifications to enhance compatibility with this compound characterization [1].
Plate cells in sterile 96-well plates at optimized density (typically 5,000-10,000 cells/well for adherent cells or 50,000-100,000 cells/well for suspension cells) in 100 μL complete medium per well. Allow cells to adhere and recover for 24 hours in a humidified 37°C incubator with 5% CO₂. Following attachment, carefully aspirate medium and replace with fresh medium containing predetermined concentrations of this compound (typically spanning 0.1 μM to 100 μM for initial screening). Include appropriate controls: negative controls (cells with solvent only), positive controls (cells with known cytotoxic agent), and background controls (medium with this compound but no cells). Each condition should be tested with a minimum of technical replicates to ensure statistical robustness.
After 24-72 hours of this compound exposure (duration depends on experimental objectives), carefully remove treatment media without disturbing the cell monolayer. For suspension cells, centrifuge plates at 1,000 × g for 5 minutes before media removal. Add 50 μL serum-free medium and 50 μL MTT solution to each well. Incubate plates for 3 hours at 37°C. Following incubation, add 150 μL MTT solvent to each well to dissolve the formed formazan crystals. Wrap plates in foil and place on an orbital shaker for 15 minutes to ensure complete dissolution. If crystals persist, gently pipette the solution to aid dissolution. Measure absorbance at 570 nm with a reference wavelength of 630 nm to correct for background using a microplate reader. Complete reading within 1 hour of solubilization to prevent signal degradation [1].
While the MTT assay provides valuable initial data on this compound effects, incorporating orthogonal methods provides a more comprehensive understanding of its biological activity. Different assay principles detect distinct aspects of cellular response, enabling researchers to distinguish between various mechanisms of action. The following methodologies have been selected for their compatibility with this compound studies and their ability to generate complementary data streams.
The resazurin assay offers a convenient, homogeneous alternative to MTT with the advantage of real-time monitoring of cell viability. This method utilizes the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active cells. The assay is particularly valuable for kinetic studies of this compound effects, as multiple measurements can be taken from the same well over time. To perform the assay, add 20 μL of resazurin (0.15 mg/mL) directly to 100 μL of cell suspension containing this compound treatments. Incubate for 1-4 hours at 37°C, then measure fluorescence with excitation at 560 nm and emission at 590 nm. The resazurin assay demonstrates superior sensitivity compared to MTT and requires no solubilization steps, streamlining the workflow for higher-throughput applications [2].
For the most sensitive detection of viable cells following this compound treatment, ATP quantification represents the gold standard. This method detects ATP from metabolically active cells using luciferase-based detection systems, with sensitivity sufficient to detect fewer than 10 cells per well. The assay is particularly valuable when studying subtle effects of this compound on cell viability or when working with rare cell populations. To assess this compound effects using this method, add ATP detection reagent directly to treated cells according to manufacturer instructions. The detergent-based lysis solution releases intracellular ATP while inhibiting ATP-degrading enzymes. Following a 10-minute incubation at room temperature, record luminescent signals. The immediate signal generation and rapid decay characteristics necessitate careful timing between reagent addition and measurement [2].
The protease viability marker assay utilizes the cell-permeable substrate GF-AFC (glycylphenylalanyl-aminofluorocoumarin), which is cleaved by intracellular aminopeptidases in viable cells to generate a fluorescent signal. This method offers the distinct advantage of non-toxic measurement, allowing for subsequent analysis or processing of the same cells following viability assessment. For this compound evaluation, culture cells in opaque-walled plates to minimize background fluorescence. Add an equal volume of GF-AFC substrate/buffer solution to cells treated with this compound and incubate for 30 minutes to 3 hours at 37°C. Measure fluorescence with excitation at 380-400 nm and emission at 505 nm. The rapid loss of protease activity upon cell death makes this method particularly responsive to cytotoxic effects of this compound [2].
Table 2: Key Parameters for Cell-Based Assays with this compound
| Assay Parameter | MTT Assay | Resazurin Assay | ATP Assay | Protease Viability Assay |
|---|---|---|---|---|
| Incubation Time | 3-4 hours | 1-4 hours | 10 minutes | 30 minutes - 3 hours |
| Detection Mode | Absorbance (570 nm) | Fluorescence (Ex560/Em590) | Luminescence | Fluorescence (Ex380-400/Em505) |
| Signal Stability | 1 hour | 4 hours | 10 minutes (peak) | 2 hours |
| Cell Number Range | 1,000-50,000 cells/well | 500-20,000 cells/well | 10-10,000 cells/well | 1,000-40,000 cells/well |
| Compatibility with this compound | High (check for interference) | High | High | Moderate to High |
| Throughput Capacity | Medium | High | High | Medium |
Robust analysis of cell-based assay data requires appropriate normalization, statistical treatment, and interpretation relative to experimental controls. For this compound evaluation, begin by averaging replicate absorbance, fluorescence, or luminescence values for each treatment condition. Subtract appropriate background signals (medium-only controls) to generate corrected values. Calculate percentage viability using the formula:
% Viability = (Corrected Sample Absorbance / Corrected Control Absorbance) × 100
For cytotoxicity assessment:
% Cytotoxicity = 100 - % Viability [1].
Dose-response curves for this compound are generated by plotting percentage viability against compound concentration (typically log-transformed). These curves enable calculation of IC₅₀ values (concentration producing 50% inhibition of viability) using four-parameter logistic regression. Statistical significance should be assessed using appropriate methods such as one-way ANOVA with post-hoc testing, with p < 0.05 considered significant. For comprehensive this compound characterization, combine data from multiple assay endpoints to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). Additional mechanistic insights can be gained through time-course experiments and combination treatments with pathway-specific inhibitors.
Figure 1: Experimental workflow for comprehensive assessment of this compound effects using multiple cell-based assays.
Figure 2: Potential mechanisms of this compound action and corresponding detection methods in cell-based assays.
p-Nitrophenyl thymidine 5'-monophosphate (this compound) serves as a chromogenic substrate widely used in enzyme kinetic studies for determining key catalytic parameters of nucleases and phosphodiesterases. This application note details the experimental methodology utilizing this compound as a substrate for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of oligoribonuclease (ORN) enzymes. The assay capitalizes on the hydrolytic release of p-nitrophenol (pNP), which exhibits a distinct yellow color with an absorption maximum at 405-410 nm, enabling real-time monitoring of enzymatic activity [1].
The structural basis of this compound binding to enzyme active sites has been elucidated through X-ray crystallography studies. As demonstrated in the oligoribonuclease from Colwellia psychrerythraea (CpsORN), this compound binds within the enzyme's active site, which contains a divalent metal cation essential for catalytic activity [2]. This binding interaction facilitates the hydrolysis reaction that releases p-nitrophenol, providing a direct spectrophotometric method for monitoring reaction kinetics and determining essential enzyme parameters that reflect substrate affinity and catalytic efficiency.
Chemical Reagents: p-nitrophenol (pNP) and p-nitrophenyl acetate (pNPA) should be sourced from reputable suppliers such as Sigma-Aldrich. Prepare a 10 mM stock solution of pNPA in DMSO, and phosphate buffer (50 mM, pH 7.4) for the reaction medium [1].
Enzyme Preparations: Two different enzyme preparations (E1 and E2) of oligoribonuclease, as exemplified in the referenced study, should be properly aliquoted and stored at appropriate temperatures to maintain stability [1].
Equipment: BMG LABTECH microplate reader or equivalent capable of kinetic absorbance measurements, clear 96-well microplates (Greiner or equivalent), and precision pipettes for accurate liquid handling [1].
Software: MARS Data Analysis Software (Version 1.20 or higher) or equivalent analysis tools for processing kinetic data and calculating enzyme parameters [1].
Table 1: Reagent Preparation Scheme
| Reagent | Composition | Storage Conditions | Stability |
|---|---|---|---|
| pNPA Stock Solution | 10 mM in DMSO | -20°C, protected from light | 1 month |
| Phosphate Buffer | 50 mM, pH 7.4 | 4°C | 3 months |
| pNP Standard Solution | 10 mM in phosphate buffer | -20°C, protected from light | 2 weeks |
| Enzyme Working Solutions | Diluted in phosphate buffer | Prepared fresh or stored at -80°C | Variable |
For accurate quantification, a pNP standard curve must be established by preparing serial dilutions of pNP in phosphate buffer, typically ranging from 0.0025 μmol to 0.1 μmol pNP per well, with the addition of DMSO to match the experimental conditions (final volume of 200 μL plus 40 μL DMSO) [1]. This standard curve enables conversion of absorbance readings to molar quantities of product formed, which is essential for calculating meaningful reaction velocities.
The following diagram illustrates the complete experimental workflow for this compound enzyme kinetic measurements:
Reaction Setup: In each well of a clear 96-well microplate, pipette 190 μL of phosphate buffer (50 mM, pH 7.4) and 10 μL of enzyme preparation. Include appropriate blank controls containing buffer without enzyme to account for substrate autohydrolysis, and negative controls with buffer and enzyme but no substrate [1].
Substrate Addition: Using the plate reader's onboard injectors, add 40 μL of pNPA substrate solution at varying concentrations to initiate the enzymatic reaction. The final reaction volume per well should be 240 μL. The injection speed should be set at 310 μL/s with an injection start time of 2.0 seconds after the beginning of the measurement [1].
Absorbance Measurement: Immediately monitor absorbance at 410 nm every second for 90 seconds at a maintained temperature of 37°C. The instrument should be set to well mode, allowing simultaneous injection and absorbance measurement. Recommended settings include 20 flashes per well and a positioning delay of 0.5 seconds [1].
Table 2: Instrument Parameters for Kinetic Measurements
| Parameter | Setting | Rationale |
|---|---|---|
| Measurement Type | Absorbance, Well Mode | Enables simultaneous injection and measurement |
| Wavelength | 410 nm with 10 nm bandwidth | Maximum absorption for pNP product |
| Kinetic Intervals | 90 intervals at 1 second each | Sufficient data points for initial rate calculation |
| Temperature | 37°C | Optimal for many enzymatic reactions |
| Number of Flashes | 20 per well | Ensures measurement precision |
| Injection Speed | 310 μL/s | Rapid mixing for consistent reaction initiation |
The molar extinction coefficient for p-nitrophenol under the specific experimental conditions must be determined empirically using a standard curve with known quantities of pNP. In typical assay conditions (phosphate buffer, pH 7.4, with equivalent DMSO concentration), this coefficient is approximately 41 OD per μmol [1]. This value is essential for converting the observed change in absorbance per unit time (ΔOD/min) into meaningful reaction velocities (μmol product formed/min).
Initial velocities should be calculated from the linear portion of the progress curves, typically within the first 30-60 seconds of the reaction. The velocity should be determined at multiple substrate concentrations to generate the dataset required for Michaelis-Menten analysis. Each measurement should be performed in triplicate to ensure statistical reliability, and values should be blank-corrected using the autohydrolysis rates observed in the no-enzyme controls.
The following diagram illustrates the comprehensive data analysis workflow for determining kinetic parameters:
The Michaelis-Menten equation (v = Vmax[S] / (Km + [S])) should be fitted to the initial velocity data plotted against substrate concentration using non-linear regression analysis. This provides the most direct determination of Km and Vmax values. Additionally, linear transformation methods including Lineweaver-Burk, Eadie-Hofstee, Scatchard, and Hanes plots should be employed to verify the consistency of the results across different analytical approaches [1].
Table 3: Comparison of Kinetic Parameters from Different Analysis Methods
| Analysis Method | E1: Km (μmol) | E1: Vmax (μmol/min) | E2: Km (μmol) | E2: Vmax (μmol/min) |
|---|---|---|---|---|
| Michaelis-Menten | 0.056 | 44.8 | 0.12 | 16.3 |
| Lineweaver-Burk | 0.073 | 49.2 | 0.08 | 12.5 |
| Eadie-Hofstee | 0.063 | 46.4 | 0.07 | 13.2 |
| Scatchard | 0.068 | 47.9 | 0.10 | 15.2 |
| Hanes | 0.056 | 44.4 | 0.11 | 15.5 |
As demonstrated in Table 3, different analytical methods can yield variations in calculated kinetic parameters. The Michaelis-Menten non-linear regression generally provides the most reliable estimates, while linear transformations may introduce weighting artifacts. The Hanes plot ([S]/v vs. [S]) typically offers the best statistical properties among linearized methods due to more uniform error distribution [1]. Researchers should compare results across multiple methods and prioritize the Michaelis-Menten analysis while using other methods for validation.
Modern data analysis software such as the MARS Data Analysis Software mentioned in the application note provides built-in capabilities for enzyme kinetic analysis, including automatic generation of Michaelis-Menten plots and linear transformations [1]. For researchers without access to specialized software, general-purpose tools such as GraphPad Prism, SigmaPlot, or even Python with scientific libraries (SciPy, Matplotlib) can be employed to perform non-linear regression and calculate kinetic parameters.
For visualization of complex experimental workflows and signaling pathways, Graphviz provides an excellent open-source solution for creating professional diagrams. The DOT language used in Graphviz enables precise specification of diagram elements and relationships, as demonstrated in the workflows included in this application note [3]. The graphviz Python package provides a simple interface for generating these diagrams programmatically, which can be particularly valuable for automating the documentation of analytical workflows [3].
Low Absorbance Signal: Ensure fresh preparation of substrate solutions, verify instrument calibration using pNP standards, and check that the reaction temperature is properly maintained throughout the measurement.
Non-linear Progress Curves: This may indicate enzyme instability, substrate depletion, or product inhibition. Reduce measurement time, decrease enzyme concentration, or include substrate regeneration systems if necessary.
High Background in Blanks: Excessive autohydrolysis of pNPA may occur with old substrate preparations or improper pH. Always prepare fresh substrate solutions and verify buffer pH before use.
Inconsistent Replicates: Uneven mixing after substrate injection or temperature gradients across the plate can cause variability. Ensure proper instrument calibration and consider using different injection parameters or plate shaking if available.
The this compound kinetic parameter determination assay provides a robust, reproducible method for characterizing enzyme activity and determining essential kinetic parameters. Through careful experimental execution and comprehensive data analysis using multiple transformation methods, researchers can obtain reliable values for Km and Vmax that reflect enzyme efficiency and substrate affinity. The structural insights provided by crystallographic studies of enzyme-pNP-TMP complexes [2] further enhance our understanding of the molecular basis of these kinetic parameters, enabling rational enzyme engineering and inhibitor design.
The methodologies outlined in this application note are adaptable to various enzyme systems beyond the oligoribonuclease example presented, making this compound a versatile tool in enzyme kinetics research. By following the detailed protocols, employing appropriate controls, and utilizing the recommended data analysis workflows, researchers can confidently implement this assay in their investigative processes to advance understanding of enzyme mechanism and function.
p-Nitrophenyl thymidine 5′-monophosphate (this compound) serves as a chromogenic substrate in enzyme activity assays, particularly for nucleotide pyrophosphatases/phosphodiesterases (NPPs). This compound enables continuous monitoring of enzymatic reactions through the release of p-nitrophenol, which produces a yellow color measurable at 405-410 nm. The extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at 405 nm under alkaline conditions) makes this compound exceptionally valuable for quantitative enzyme kinetics and high-throughput screening applications. This compound hydrolysis directly indicates phosphodiesterase activity, making it indispensable for characterizing enzymes like NPP1-3 and studying their biological roles in nucleotide signaling and metabolism. [1]
The fundamental principle underlying this compound assays involves the enzymatic cleavage of the phosphoester bond, releasing p-nitrophenol, which undergoes a color transition from colorless to yellow in basic conditions. This property allows researchers to continuously monitor reaction progress in real-time without additional detection reagents. This compound is particularly valuable in high-throughput screening environments where simplicity, sensitivity, and cost-effectiveness are paramount. Its application extends to drug discovery contexts, where researchers evaluate potential inhibitors of nucleotide-metabolizing enzymes, making optimization of assay conditions crucial for generating reliable, reproducible data. [1]
Optimizing this compound concentration requires a systematic approach that considers multiple interdependent factors. The table below outlines the critical parameters that must be addressed during assay development: [2] [1]
Table 1: Key Parameters for this compound Concentration Optimization
| Parameter | Optimal Range | Considerations | Impact on Assay |
|---|---|---|---|
| This compound Concentration | 0.1-10 × Km | Below Km for inhibitor studies; varied for kinetics | Determines signal intensity and linearity |
| Enzyme Concentration | 0.1-10 μg/mL | Must be optimized for each enzyme preparation | Affects reaction rate and time dependence |
| Buffer Conditions | 20-50 mM Tris/HCl, pH 7.5 | Compatible with physiological conditions | Influences enzyme activity and stability |
| Incubation Time | 5-60 minutes | Within linear velocity period | Ensures proportional signal to enzyme amount |
| Temperature | 25-37°C | Physiological relevance vs. stability | Impacts reaction rate and enzyme denaturation |
| Detection Method | 405-410 nm | p-nitrophenol absorption maximum | Determines sensitivity and dynamic range |
A phased optimization strategy ensures efficient identification of optimal this compound concentrations while conserving reagents and time. The initial phase involves conducting endpoint measurements across a broad this compound concentration range (0.01-10 mM) to identify the approximate linear range. The second phase focuses on real-time kinetics within the identified range to determine precise kinetic parameters. Finally, validation experiments confirm the optimized conditions using appropriate controls and statistical analysis. This approach systematically balances signal intensity with substrate consumption while maintaining reaction linearity throughout the measurement period. Throughout optimization, maintaining proper controls (enzyme blanks, substrate blanks, and negative controls) is essential for accurate data interpretation and minimizing artifacts. [2] [1]
This compound Stock Solution (10 mM): Dissolve 4.33 mg of this compound in 1 mL of assay buffer (20-50 mM Tris/HCl, pH 7.5). Gently vortex or sonicate until completely dissolved. Prepare fresh daily or aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. [1]
Assay Buffer (50 mM Tris/HCl, pH 7.5): Dissolve 6.05 g Tris base in approximately 800 mL distilled water. Adjust to pH 7.5 using HCl, then bring final volume to 1 L with distilled water. Filter through a 0.22 μm membrane and store at 4°C for up to one month.
Enzyme Dilution Series: Prepare serial dilutions of your enzyme (NPP1, NPP2, or related phosphodiesterase) in assay buffer containing 0.1-1.0 mg/mL BSA to stabilize dilute enzyme solutions. Keep on ice until use. Determine optimal enzyme concentration empirically to ensure reaction rates remain linear throughout the measurement period. [1]
Termination/Detection Solution (0.1-1.0 M NaOH): Prepare a 1 M stock solution by dissolving 4 g NaOH in 100 mL water. This serves both to stop the reaction and to enhance color development by ensuring alkaline conditions that maximize the yellow color of p-nitrophenol.
Preliminary Setup: Prepare a This compound dilution series (0.01, 0.05, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mM) in assay buffer. Warm all reagents to the assay temperature (25°C or 37°C) before use. [1]
Reaction Assembly: In a 96-well plate, add:
Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and initiate continuous measurement at 405 nm every 30-60 seconds for 30-60 minutes. Maintain constant temperature throughout the measurement period.
Termination and Data Collection: For endpoint measurements, add 100 μL of 1 M NaOH to each well after a fixed incubation period (typically 15-60 minutes). Measure the absorbance at 405 nm against a substrate blank containing all components except enzyme. [2]
Data Recording: Record absorbance values for all replicates. Include appropriate controls:
Graphviz visualization of the experimental workflow:
To determine the optimal this compound concentration, analyze the initial velocity data across the substrate concentration range. The Michaelis-Menten equation provides the fundamental relationship between substrate concentration and reaction velocity: ( v = \frac{V_{max} \cdot [S]}{K_m + [S]} ), where ( v ) is the initial velocity, ( V_{max} ) is the maximum velocity, ( [S] ) is the substrate concentration, and ( K_m ) is the Michaelis constant. Plotting initial velocity against this compound concentration typically yields a hyperbolic curve from which ( K_m ) and ( V_{max} ) can be derived using nonlinear regression analysis. For linear transformation, use the Lineweaver-Burk plot (1/v vs. 1/[S]), though this may amplify errors at low substrate concentrations. [1]
For most applications, the optimal this compound concentration ranges between 1-5 × ( K_m ), balancing signal intensity with substrate conservation. For inhibitor studies, use concentrations at or below the ( K_m ) value to maximize sensitivity to competitive inhibitors. The table below illustrates representative kinetic data for NPP enzymes with this compound: [1]
Table 2: Representative Kinetic Parameters of NPP Enzymes with this compound
| Enzyme | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal [this compound] |
|---|---|---|---|---|---|
| NPP1 | 0.15-0.35 | 8-12 | 10-15 | 40,000-50,000 | 0.5-1.5 mM |
| NPP2 | 0.8-1.2 | 2-5 | 3-6 | 3,000-5,000 | 2.0-4.0 mM |
| NPP3 | 0.4-0.7 | 6-10 | 8-12 | 15,000-20,000 | 1.2-2.8 mM |
Implement rigorous statistical analysis to ensure the reliability of optimized parameters. Calculate coefficient of variation (CV) for replicate measurements, with CV < 15% generally considered acceptable. Determine Z'-factor for high-throughput applications: ( Z' = 1 - \frac{3(\sigma_{sample} + \sigma_{control})}{|\mu_{sample} - \mu_{control}|} ), where values > 0.5 indicate excellent assay quality. Perform linear regression analysis on initial velocity data to confirm the linear range of the reaction, with R² > 0.95 considered acceptable. These statistical measures ensure the robustness and reproducibility of the optimized assay conditions across experimental replicates and different operators. [2]
Graphviz visualization of data analysis workflow:
Even with careful optimization, researchers may encounter challenges with this compound assays. The table below outlines common problems and recommended corrective actions: [2] [1]
Table 3: Troubleshooting Guide for this compound Assays
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High Background Signal | Substrate degradation; contaminated reagents | Prepare fresh this compound solution; filter reagents | Use high-purity reagents; include proper blanks |
| Low Signal Intensity | Substrate concentration below Km; enzyme inactivation | Increase this compound concentration; verify enzyme activity | Confirm enzyme activity with positive control |
| Non-linear Kinetics | Enzyme concentration too high; product inhibition | Dilute enzyme; shorten measurement time | Perform time course to identify linear range |
| High Well-to-Well Variability | Inconsistent pipetting; temperature gradients | Calibrate pipettes; pre-warm plate | Use multichannel pipettes; ensure thermal equilibrium |
| Apparent Enzyme Inhibition | DMSO concentration too high; buffer incompatibility | Limit DMSO to <1%; check buffer requirements | Test enzyme activity in different buffer systems |
For specialized applications, several advanced factors warrant consideration. When working with membrane-bound enzymes like NPP1-3, include detergents such as 0.01-0.1% Triton X-100 in the assay buffer to maintain enzyme stability and accessibility, though detergent optimization is essential as they can impact enzyme activity. For inhibitor screening, include DMSO tolerance tests since compound libraries are often dissolved in DMSO, which can affect enzyme activity at concentrations >1%. When implementing coupled assays, carefully optimize the coupling enzyme concentration to ensure it doesn't become rate-limiting. For continuous assays, monitor potential product inhibition by p-nitrophenol at high concentrations (>1 mM), which may necessitate lower substrate concentrations or shorter measurement times. These refined considerations enable more sophisticated application of this compound assays in demanding research contexts. [2] [1]
The optimized this compound concentration enables precise enzyme characterization and reliable inhibitor identification. For NPP enzymes, this compound hydrolysis provides critical insights into catalytic mechanism and substrate specificity. In structure-activity relationship studies, researchers can evaluate how specific mutations affect enzyme kinetics by comparing Km and kcat values determined under optimized conditions. The domain-swapping experiments between NPP1 and NPP2 exemplify this application, where this compound hydrolysis helped identify substrate-specifying determinants within the catalytic domain. [1]
In drug discovery contexts, optimized this compound assays facilitate high-throughput screening for potent enzyme inhibitors. With proper optimization, these assays achieve Z'-factors > 0.7, indicating excellent suitability for screening applications. The assays enable mechanistic studies of inhibition patterns (competitive, non-competitive, uncompetitive) through analysis of how inhibitor presence affects Km and Vmax values. Furthermore, the optimized conditions support dose-response characterization, allowing accurate determination of IC50 values for promising inhibitors. These applications highlight how proper this compound concentration optimization contributes to both basic enzyme characterization and translational drug discovery efforts. [1]
Graphviz visualization of enzyme kinetics and inhibition patterns:
Proper optimization of this compound concentration represents a critical foundation for robust enzyme activity assays. The systematic approach outlined in these Application Notes and Protocols enables researchers to establish reliable, reproducible methods for characterizing nucleotide pyrophosphatases/phosphodiesterases and related enzymes. By adhering to the detailed protocols for reagent preparation, assay execution, data analysis, and troubleshooting, researchers can generate high-quality kinetic data suitable for publication and further research applications. The optimized conditions facilitate both basic enzyme characterization and applied drug discovery efforts, making this compound assays valuable tools across biomedical research domains. [2] [1]
The choice between a continuous (kinetic) or endpoint (discontinuous) assay depends heavily on your experimental goals, throughput needs, and the required depth of information [1] [2].
The table below summarizes their key characteristics.
| Feature | Continuous Assay (Kinetic) | Endpoint Assay |
|---|---|---|
| Basic Principle | Measures reaction progress in real-time [1] [3]. | Measures the total amount of product formed after a fixed period, requiring reaction termination [1] [3]. |
| Data Output | Progress curves showing product formation or substrate depletion over time [1]. | Single data point (e.g., absorbance) at the end of the reaction [1]. |
| Key Advantage | Provides direct, dynamic data; reveals enzyme kinetics (Km, Vmax); ideal for detecting time-dependent inhibition (TDI) [1] [2]. | Simpler setup; cost-effective; highly scalable for high-throughput screening (HTS) [1] [2]. |
| Main Limitation | May require specialized equipment or reagents for real-time detection. | Relies on the assumption of linear reaction progress; vulnerable to interference from stopping reagents; can miss TDI [3] [2]. |
| Ideal Use Case | Mechanistic studies, lead optimization, determining kinetic parameters [1] [2]. | Early-stage drug discovery for rapid screening of large compound libraries [1] [2]. |
For pNP-TMP, a common substrate for phosphatases, the reaction typically releases p-nitrophenol (pNP), which is yellow and can be detected at around 405 nm. This property makes it suitable for both assay formats.
The following diagram illustrates the general workflow for developing and running these assays, which can be applied to this compound.
While the search results do not contain a specific protocol for this compound, you can use the following general templates, adapting them based on your enzyme and the established linear range.
This protocol is designed for high-throughput screening where simplicity and cost are key [1] [2].
Reaction Setup:
Incubation and Stopping:
Detection and Analysis:
This protocol is ideal for detailed kinetic characterization and studying inhibition mechanisms [1] [4] [2].
Instrument Preparation:
Reaction Initiation:
Real-Time Monitoring:
Data Processing:
To ensure reliable results, please note the following:
The pNP-TMP assay measures the hydrolysis of the 5'-p-nitrophenyl ester of TMP (this compound) by exonuclease enzymes like the epsilon subunit of E. coli DNA polymerase III. A low signal indicates reduced hydrolysis, often due to suboptimal reaction conditions [1].
The core parameters from the foundational study are summarized in the table below. Use these as a starting point for troubleshooting:
| Parameter | Optimal Value / Condition | Notes and Troubleshooting Tips |
|---|---|---|
| Divalent Metal Ions | 1 mM Mn2+ | Absolute requirement. Assay fails without Mg2+ or Mn2+ [1]. Mn2+ is strongly preferred [1]. |
| pH of Assay Buffer | pH 8.0 - 9.0 | kcat drops significantly below pH 8.0 due to titration of a single group with pKa of 7.7 [1]. |
| Substrate (this compound) | KM = 1.08 mM | Confirm substrate concentration is not limiting. The KM is high, so use sufficient this compound [1]. |
| Inhibition by Product (TMP) | Ki = 4.3 µM | TMP is a competitive inhibitor. Accumulation in the reaction can cause signal reduction [1]. |
This protocol, adapted from the research, provides a methodology to establish and troubleshoot the assay [1].
Diagram: A logical flowchart for troubleshooting low signal in a this compound hydrolysis assay.
This compound (thymidine 5'-monophosphate p-nitrophenyl ester) is a synthetic substrate used to study enzyme mechanisms, particularly for exoribonucleases and proofreading domains of DNA polymerases [1] [2].
The provided contexts do not discuss solubility properties but describe its use in activity assays. The following table summarizes key experimental parameters from the literature:
| Parameter | Reported Experimental Context |
|---|---|
| Primary Use | Spectrophotometric assay substrate for exonucleases like the epsilon subunit of E. coli DNA polymerase III and Oligoribonuclease (ORN) [1] [2]. |
| Reaction | Hydrolyzes to produce TMP (thymidine monophosphate) and p-nitrophenol (measurable at ~400 nm) [1] [2]. |
| Required Cofactors | Divalent metal ions, with Mn²⁺ or Mg²⁺ [1] [2]. |
| Example Kinetic Data (ε subunit) | ( K_{M} ): 1.08 mM (pH 8.00, 25°C, 1 mM Mn²⁺) [1]. |
The literature describes a general spectrophotometric assay workflow for using this compound. The diagram below outlines the key steps and components involved in this established protocol.
Protocol Details:
While the search results do not specify solvents for this compound, here are general approaches for handling similar compounds:
High background often stems from non-enzymatic hydrolysis of the substrate or interference from reaction components. The flowchart below outlines a systematic process to identify and correct the problem.
Follow the chart and consider these specific, evidence-backed actions:
If your NO-ENZYME control is high, the substrate is breaking down spontaneously. Focus on:
If ONLY your enzyme reaction is high, the issue is specific to the enzymatic setup.
k_cat of 334 min⁻¹) with Mn²⁺ compared to Mg²⁺ (k_cat of 19.9 min⁻¹) [2]. However, this higher activity can sometimes lead to instability or increased background in other systems. Test both metals and titrate their concentration (e.g., around 1 mM for Mn²⁺ or 5-10 mM for Mg²⁺) to find the optimal signal-to-noise ratio for your enzyme [2] [3].There is no universal answer, as it depends on your specific enzyme. You must empirically determine the best conditions. The table below shows how dramatically metal choice can affect activity, using data from two different enzymes.
| Enzyme | Divalent Metal | K_M (mM) |
k_cat (min⁻¹) |
Key Finding |
|---|---|---|---|---|
| E. coli DNA Pol III ε subunit [2] | Mn²⁺ | 0.31 | 334 | >15x higher activity with Mn²⁺ vs Mg²⁺ |
| Mg²⁺ | 6.9 | 19.9 | Lower activity, but may reduce background | |
| C. psychrerythraea Oligoribonuclease [3] | Mn²⁺ | - | - | ~5x higher activity with Mn²⁺ vs Mg²⁺ |
| Mg²⁺ | - | - | Activity <20% of Mn²⁺ activity |
The reaction rate (k_cat) is highly dependent on pH, while the substrate binding affinity (K_M) often remains constant. Research on the E. coli DNA Pol III ε subunit shows that k_cat depends on the titration of a single group with a pKₐ of 7.7. The rate increases from a low of ~50 min⁻¹ at pH 6.5 to a plateau of ~400 min⁻¹ at pH >9.0 [2]. You should assay your enzyme across a pH range to find its optimum.
First, verify the freshness and preparation of your this compound stock. Make sure it is dissolved in a pure, dry organic solvent (e.g., acetonitrile or DMSO) and stored appropriately [1]. Second, ensure your assay buffer is correctly prepared and free of contaminating metal ions that could catalyze non-enzymatic hydrolysis. Always include a no-enzyme control in every experiment.
Based on the literature, here are the critical parameters you should systematically test to minimize background and maximize signal in your assay [2] [3].
| Parameter | Recommendation for Optimization | Rationale |
|---|---|---|
| Divalent Metal | Compare Mn²⁺ vs Mg²⁺; titrate from 0.1-10 mM. | Greatly impacts catalytic rate & background; enzyme-specific [2] [3]. |
| pH | Test a range from 6.5 to 9.0. | Strongly influences k_cat; optimal pH is enzyme-dependent [2]. |
| Substrate Concentration | Use around the K_M value (e.g., ~1 mM based on [2]). |
Too high can increase non-specific background; too low reduces signal. |
| Temperature | Test lower temperatures (e.g., 25°C vs 37°C). | Reduces reaction rate & non-enzymatic hydrolysis, improving signal stability [3]. |
| Inclusion of TMP | Add low µM concentrations (e.g., 4.3 µM [2]). | Acts as a competitive inhibitor; tests for product inhibition effects on baseline. |
| Question | Answer & Key Troubleshooting Steps |
|---|---|
| What are the primary signs of substrate depletion? | Non-linear reaction progress curves, a plateau in product formation over time, and failure to meet expected Michaelis-Menten kinetics [1] [2]. |
| Which factors most commonly cause depletion? | • High Enzyme Activity: Very active enzyme preparations rapidly consume substrate [2]. • Low Initial Substrate Concentration: The starting amount of pNP-TMP is insufficient for the reaction duration [2]. • Incorrect Temperature/pH: Non-optimal conditions can alter the observed reaction rate [2]. | | How can I confirm depletion is the problem? | Monitor the reaction progress over time. A curve that slopes and then plateaus is a classic indicator. Compare this to the expected linear initial velocity [2]. | | What are the best strategies to prevent it? | • Increase the initial substrate concentration. • Reduce the amount of enzyme used (enzyme dilution). • Shorten the reaction time to ensure you are measuring the initial, linear rate [2]. |
This protocol helps you determine if substrate depletion is affecting your results.
This protocol ensures your measured velocity is proportional to the enzyme amount, a key assumption in kinetic studies.
The following diagram illustrates the logical workflow for a systematic investigation of this compound substrate depletion, incorporating the protocols above.
For robust and reproducible results, especially in drug development, consider these broader aspects of assay validation and potential interference [4].
| Validation Parameter | Description & Relevance to this compound Assays |
|---|---|
| Accuracy | Closeness of your measured value to the true value. Ensure your standard curve for the product (p-nitrophenol) is accurate [4]. |
| Precision | The agreement between repeated measurements. High variability can indicate unstable reaction conditions [4]. |
| Linearity & Range | The interval of analyte concentrations over which the method is accurate and precise. Defines the usable substrate and product concentrations for your assay [4]. |
| Limit of Detection (LOD) | The lowest amount of product that can be detected. Important for studying very slow reactions or low-activity enzymes [4]. |
| Robustness | The reliability of your assay under small, deliberate variations (e.g., pH, temperature, buffer composition). Helps identify critical parameters [4]. |
Be aware that other factors can mimic or exacerbate substrate depletion problems:
The hydrolysis of the 5'-p-nitrophenyl ester of TMP (pNP-TMP) by the proofreading exonuclease (epsilon) subunit of E. coli DNA polymerase III is highly dependent on pH, which directly influences the catalytic rate (k_cat) [1].
The table below summarizes the kinetic parameters for the epsilon 186 subunit at 25°C with 1 mM Mn²⁺ [1]:
| pH | k_cat (min⁻¹) | K_M (mM) | Key Observation |
|---|---|---|---|
| 6.5 | ~50 (approaching) | ~1.08 (invariant) | Rate is limited. |
| 7.7 | ~153 (half-maximal) | ~1.08 (invariant) | pK_a of a critical catalytic group. |
| 8.0 | 293 | 1.08 | Common experimental condition. |
| >9.0 | ~400 (approaching) | ~1.08 (invariant) | Rate is maximized. |
The data shows that k_cat depends on the titration of a single group in the enzyme's active site with a pK_a of 7.7, while the K_M remains largely invariant between pH 6.5 and 8.5 [1]. This suggests that the protonation state of this group (likely a key amino acid residue) is crucial for the catalytic step but not for initial substrate binding.
The workflow for determining the optimal pH for this compound hydrolysis is based on established spectrophotometric methods [1] and general principles of enzyme experimentation [2].
Step-by-Step Procedure:
K_M is approximately 1.08 mM, so using a concentration near this value is a good starting point [1].epsilon 186 subunit protein. Pre-equilibrate all solutions to 25°C to maintain consistent kinetic measurement conditions [1].k_cat values against the pH. The pH that yields the highest reaction rate is the optimum.Q1: The reaction rate is low across all pH levels. What could be wrong?
k_cat is significantly higher with Mn²⁺ (334 min⁻¹) than with Mg²⁺ (19.9 min⁻¹) [1].theta subunit helps stabilize epsilon against thermal inactivation, so using the complex may improve robustness [1].Q2: My data doesn't show a clear optimum, or the curve shape is abnormal.
Q3: How does pH actually affect the enzyme's function?
The change in k_cat with pH, while K_M stays constant, indicates that pH affects the catalytic step (the chemical reaction in the active site) but not the substrate binding step [1] [3]. The observed pK_a of 7.7 likely corresponds to the protonation state of a critical amino acid residue (like a histidine) in the active site that must be in the correct form for the hydrolysis reaction to proceed efficiently. At low pH, this group is protonated and inactive. At high pH, it is deprotonated and active [1].
The table below summarizes the core concepts related to pNP-TMP assay interference.
| Concept | Description | Relevance to Interference |
|---|---|---|
| This compound (Thymidine Monophosphate-p-Nitrophenol) | A colorimetric substrate for ENPP-1. ENPP-1 cleaves the phosphodiester bond, releasing yellow p-nitrophenolate [1]. | Traditional probe used for comparison; its limitations motivate new designs [1]. |
| ENPP-1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) | Target transmembrane enzyme; biomarker and therapeutic target in cancer [1]. | Overexpression is the target of the detection assay [1]. |
| Alkaline Phosphatase (ALP) | Enzyme family sharing functional overlap with NPPs; abundantly expressed [1]. | Major source of interference; non-specifically cleaves this compound, causing false-positive signals [1]. |
A significant problem is that the classic colorimetric probe, TMP-pNP, lacks selectivity for ENPP-1 over other enzymes like Alkaline Phosphatase (ALP) [1]. In a direct comparison, TMP-pNP was activated by both ENPP-1 and ALP, whereas a newly designed chemiluminescent probe showed much higher selectivity [1]. This means that in a typical cell-based assay containing various phosphatases, the measured signal might not accurately reflect ENPP-1 activity alone.
Other substances common in laboratory settings can also interfere with colorimetric readings. The MTT assay protocol notes that components like phenol red in culture medium and serum can generate background signal [2]. While this is for a different assay, the principle applies broadly to colorimetric measurements.
Here are some common questions and steps to resolve interference issues.
Frequently Asked Questions
Q1: What is the most likely cause of high background signal in my this compound assay?
Q2: My assay shows a signal even without adding ENPP-1. How can I confirm inhibitor interference?
Q3: Are there more modern alternatives to the this compound assay?
Troubleshooting Checklist
The following diagram maps out a logical pathway to diagnose and address interference in your experiments.
The core issue with the traditional colorimetric probe TMP-pNP (also referred to as p-nitrophenyl 5′-thymidine monophosphate in one paper [1]) is its limited sensitivity [2]. Recently, a novel probe design has been introduced that replaces colorimetric detection with a chemiluminescent signal.
The table below summarizes the key advantages of these new probes, CL-ENPP-1 and CL-ENPP-2, directly compared to TMP-pNP [2].
| Probe Name | Detection Method | Key Improvement | Signal-to-Noise Ratio | Limit of Detection (LOD) | Selectivity for ENPP-1 |
|---|---|---|---|---|---|
| TMP-pNP | Colorimetric | Baseline | Not Specified (Low) | Baseline | Low (unselective) |
| CL-ENPP-1 | Chemiluminescent | First nucleic acid-based chemiluminescent probe for ENPP-1 | 15,000 | ~4,500-fold lower than TMP-pNP | Improved |
| CL-ENPP-2 | Chemiluminescent | Removal of self-immolative spacer from CL-ENPP-1 | 19.5-fold improvement over CL-ENPP-1 in cells | Similar to CL-ENPP-1 | 18.4-fold more selective for ENPP-1 over ALP than CL-ENPP-1 |
The following diagram illustrates the general workflow for using these probes in an inhibitor screening assay, a common application in drug discovery.
The key methodological details for a robust assay are as follows [2]:
pNP-TMP (p-nitrophenyl Thymidine Monophosphate) is a synthetic nucleotide analog commonly used as a substrate in enzymatic assays [1]. It is particularly useful for studying the activity of certain ectonucleotidases, such as Autotaxin (ATX) and other Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) enzymes [1] [2].
The following diagram illustrates the typical workflow for using this compound in an enzyme activity assay:
Based on general laboratory principles for handling sensitive biochemical reagents, here are proposed standard operating procedures and FAQs. You should validate these protocols with your specific lot of this compound and internal laboratory standards.
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or deionized water, depending on manufacturer specifications and solubility. |
| Common Working Concentration | 1-100 mM (this should be optimized for your specific assay). |
| General Protocol | 1. Weighing: Allow the vial to reach room temperature in a desiccator to prevent water absorption. Accurately weigh the powder. 2. Dissolution: Transfer the powder to an appropriate volumetric vessel. Add the solvent and mix thoroughly until completely dissolved. 3. Aliquoting: Immediately aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. 4. Storage: Freeze at or below -20°C. Protect from light. |
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C or -80°C for long-term storage. | Slows chemical degradation and enzymatic contamination. |
| Form | Aliquoted, single-use volumes. | Prevents repeated freeze-thaw cycles, which degrade the compound. |
| Environment | Anhydrous conditions (desiccator); protected from light. | This compound and its hydrolysis product are sensitive to moisture and light. |
| Container | Chemically inert, airtight tubes (e.g., polypropylene). | Ensures container integrity and prevents contamination. |
Q1: How can I verify the concentration of my this compound stock solution? You can determine the concentration using UV-Vis spectroscopy and the Beer-Lambert Law [3].
Q2: My assay shows high background signal or unstable readings. What could be wrong?
Q3: The expected signal is low, suggesting low enzyme activity. How should I troubleshoot?
The p-Nitrophenyl Thymidine 5'-Monophosphate (this compound) assay is a common method used to study the enzymatic activity of nucleases and phosphodiesterases. In this assay, the enzyme hydrolyzes the this compound substrate, releasing p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at 410 nm [1] [2].
The core experimental workflow for this assay is outlined below.
Here is a step-by-step protocol for setting up and running a this compound assay, incorporating critical parameters for optimization [1].
Reagents and Equipment:
Procedure:
Temperature is a critical parameter that directly impacts enzyme activity and stability. The data below, derived from a characterized oligoribonuclease, serves as an example for systematic optimization [1].
| Parameter | Optimal / Target Range | Experimental Observations & Impact |
|---|---|---|
| Optimal Temperature | ~50°C (for specific enzymes) | Activity peaks within a specific range; outside this range, activity declines sharply [1]. |
| Thermal Stability | Half-life of 15 min at 50°C | Pre-incubate enzyme at different temperatures (e.g., 4°C to 60°C) for 15 min before assay. Critical for interpreting activity data [1]. |
| Assay Temperature | Near organism's physiological temp. | A common standard is 37°C for mammalian enzymes; check literature for your specific enzyme [1]. |
| pH Interaction | pH 8.0 - 9.0 (optimum ~8.5) | Optimize pH and temperature in tandem, as they can be interdependent [1]. |
Here are solutions to frequently encountered problems when running this compound assays.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low or No Signal | Incorrect temperature/pH; missing cofactor; enzyme degradation. | Verify instrument temperature calibration. Ensure divalent cations (Mn²⁺/Mg²⁺) are present. Check enzyme storage and activity [1] [3]. |
| High Background Signal | Substrate auto-hydrolysis; contaminated reagents. | Include a no-enzyme control. Prepare fresh substrate solutions. Use high-purity water and reagents [3]. |
| Poor Reproducibility | Inconsistent temperature; pipetting errors; enzyme instability. | Equilibrate all reagents fully. Use calibrated pipettes and master mixes. Aliquot and store enzyme properly to avoid freeze-thaw cycles [3]. |
| Signal Exceeds Linear Range | Substrate or enzyme concentration too high. | Dilute the enzyme or reduce substrate concentration in the reaction. Ensure measurements are within the dynamic range of your standard curve [3]. |
The following flowchart can guide you through a logical troubleshooting process.
| Feature | pNP-TMP (Thymidine 5'-Monophosphate p-Nitrophenyl Ester) | ATP (Adenosine Triphosphate) |
|---|---|---|
| Role in Assay | Synthetic, chromogenic probe [1] | Native, physiological substrate [2] |
| Detection Method | Colorimetric (Absorbance) [1] | Colorimetric (Malachite Green) [2] |
| Primary Readout | p-nitrophenolate formation (yellow color) [1] | Inorganic Phosphate (Pi) release [2] |
| Sensitivity (vs. This compound) | Baseline (Low sensitivity) [1] | Not directly compared in data, but physiological relevance is a key advantage [2] |
| Signal-to-Noise Ratio | ~1.2 [1] | Information not available in search results |
| Limit of Detection | Baseline (High, less sensitive) [1] | Information not available in search results |
| Key Advantage | Simple procedure; enables high-throughput screening [1] | Physiological relevance; measures actual products of native reaction [2] |
| Key Limitation | Low sensitivity and selectivity; requires long incubation (18-24 h) [1] | Requires a coupled enzyme (Pyrophosphatase) to detect total nucleotide hydrolysis [2] |
The methodologies for these two assays differ significantly in their setup and what they directly measure.
This method directly measures the cleavage of the phosphodiester bond in this compound by ENPP1.
This method is indirect and measures the total phosphate released from ATP hydrolysis. A key feature is the use of a coupling enzyme to differentiate between the two phosphate products.
To contextualize these assays, the diagram below illustrates the native biochemical function of ENPP1 and how each detection method interfaces with it.
When deciding which substrate to use, consider these points:
It is worth noting that due to the limitations of these classic substrates, new detection methods are being developed. Recent research has introduced chemiluminescent probes (e.g., CL-ENPP-1), which offer a signal-to-noise ratio thousands of times higher than the traditional this compound assay [1] [3].
The table below summarizes common chromogenic substrates and their key characteristics for quick comparison.
| Substrate | Target Enzyme | Application Examples | Detection/Color | Key Features |
|---|---|---|---|---|
| pNP-TMP [1] | Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs) | Enzyme activity assays for NPP1 [1] | Colorimetric (Specific wavelength not detailed in sources) | Nucleotide derivative; used to study specific eukaryotic enzymes [1]. |
| TMB [2] [3] | Horseradish Peroxidase (HRP) | ELISA, Western Blot, IHC [2] | Soluble Blue product; can be precipitated on membranes [2] [3]. | High signal-to-noise ratio; product can be stabilized for blotting [3]. |
| DAB [2] [3] | Horseradish Peroxidase (HRP) | IHC, Western Blot, ELISA [2] | Insoluble Brown precipitate [2]. | Precipitate can be chelated with metals (e.g., nickel) to enhance sensitivity [3]. |
| PNPP [2] | Alkaline Phosphatase (AP) | ELISA [2] | Soluble Yellow product; read at 405 nm [2]. | Common for quantitative ELISA experiments [2]. |
| BCIP/NBT [2] [3] | Alkaline Phosphatase (AP) | Western Blot, IHC, Microbiology [2] | Insoluble Black-Purple precipitate [2]. | Provides high sensitivity and sharp band resolution [2] [3]. |
| X-Gal [2] | β-Galactosidase (β-gal) | Blue-white screening, Reporter assays [2] | Blue precipitate [2]. | Standard for lacZ reporter gene detection and bacterial colony screening [2]. |
This compound (p-nitrophenyl thymidine 5'-monophosphate) is a nucleotide derivative chromogenic substrate [1]. Its primary described use is in research to study the activity and specificity of nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are important eukaryotic enzymes [1].
One key application is in differentiating between related enzymes like NPP1 and NPP2. NPP1 effectively hydrolyzes nucleotides like this compound, while NPP2 is a poor nucleotide hydrolase but has potent lysophospholipase D activity [1]. This makes this compound useful in mechanistic studies.
A generalized workflow for an enzyme activity assay using this compound involves the following steps, which can be visualized in the diagram below.
When selecting a substrate, consider these factors:
The table below summarizes the core characteristics, applications, and limitations of using pNP-TMP compared to natural substrates.
| Aspect | This compound (Artificial Substrate) | Natural Substrates (e.g., ATP, RNA) |
|---|---|---|
| Core Principle | Colorimetric; releases yellow p-nitrophenolate upon hydrolysis [1]. | Often require complex analysis (e.g., chromatography, antibodies) [1]. |
| Primary Advantage | High-throughput, simple, and cost-effective [1]. | Biologically relevant data. |
| Key Limitation | Can yield misleading results, especially for inhibitor potency, due to potential allosteric effects [1]. | Assays are more time-consuming, expensive, and low-throughput [1]. |
| Typical Assay Workflow | Direct measurement of absorbance at ~405 nm [1]. | Requires separation of products or specialized detection methods [1]. |
| Reported Discrepancy | Inhibitor Ki values can show "large discrepancies" (orders of magnitude difference) compared to values obtained with ATP [1]. | Considered the benchmark for true inhibitory potency [1]. |
| Recommended Use | Ideal for initial high-throughput screening and basic enzyme characterization [1]. | Essential for confirmatory studies and validating hits from initial screens [1]. |
A critical study evaluating Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) inhibitors found that competitive inhibitors, in particular, showed significant differences in inhibitory potency (Ki values) when tested against p-Nph-5'-TMP compared to the natural substrate ATP [1]. For example, the inhibitor ARL 67156 was reported to have a Ki of 12 µM against this compound, but its potency against the natural pathway was not confirmed with ATP in this study [1]. Non-competitive and uncompetitive inhibitors did not show this variance [1]. The researchers hypothesized that This compound may act as an allosteric modulator of NPP1, altering the enzyme's conformation and its interaction with competitive inhibitors [1].
Beyond NPP1, this compound is widely used to study the fundamental kinetics of various nucleases. For instance, it has been successfully employed to characterize:
The following diagram illustrates a recommended pathway for utilizing this compound in drug discovery and biochemical research, highlighting where validation with natural substrates is critical.
This is a standard protocol for measuring enzyme activity with this compound, adaptable for various enzymes like NPP1 or exonucleases.
Principle: The enzyme hydrolyzes this compound, releasing p-nitrophenolate, which has a strong absorbance maximum at 405 nm [1]. The rate of increase in absorbance is proportional to enzyme activity.
Reagents:
Procedure:
The probe p-nitrophenyl 5′-thymidine monophosphate (pNP-TMP or TMP-pNP) is a colorimetric substrate historically used to monitor the activity of the enzyme Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) [1].
The standard assay principle involves ENPP-1 cleaving the phosphodiester bond in this compound, releasing p-nitrophenol (pNP), which can be detected by its absorbance at around 405-410 nm [1] [2]. The increase in absorbance over time is used to determine the initial reaction velocity, from which kinetic parameters like the Michaelis constant ((K_m)) and the maximum velocity ((V_{max})) can be calculated [2].
The table below summarizes a general experimental protocol based on common laboratory practices for kinetic characterization [2]:
| Parameter | Description |
|---|---|
| Key Instrument | Microplate reader (absorbance mode) |
| Assay Wavelength | 405-410 nm |
| Typical Buffer | Phosphate buffer (e.g., 50 mM, pH 7.4) |
| Reaction Setup | Buffer, enzyme preparation, and substrate (this compound dissolved in DMSO) mixed in a microplate well. |
| Data Collection | Absorbance measured kinetically (e.g., every second for 90 seconds). |
| Data Analysis | Initial velocities are calculated and fit to models (e.g., Michaelis-Menten) to determine (K_m) and (V_{max}). |
Recent research has developed a new chemiluminescent probe, CL-ENPP-1, for detecting ENPP-1 activity. The study provides a direct, quantitative comparison of its performance against the traditional this compound method, highlighting significant limitations of the colorimetric approach [1].
The table below compares the two probes based on the findings:
| Feature | Colorimetric Probe (this compound/TMP-pNP) | Chemiluminescent Probe (CL-ENPP-1) |
|---|---|---|
| Detection Principle | Absorbance of released p-nitrophenolate [1]. | Chemiluminescence from a dioxetane luminophore upon enzymatic cleavage [1]. |
| Signal-to-Noise (S/N) Ratio | 1.2 [1] | 4,912 [1] |
| Relative Limit of Detection (LOD) | Baseline (1x) | ~4,500-fold lower than this compound [1] |
| Key Limitations | Low sensitivity; requires prolonged incubation (18-24 hours); lacks selectivity (can be activated by other enzymes like Alkaline Phosphatase) [1]. | High sensitivity and selectivity; complex synthesis [1]. |
This comparison shows that while this compound is a straightforward tool, its low sensitivity and selectivity make it unsuitable for applications requiring the detection of low enzyme concentrations or in complex biological samples where interfering enzymes may be present [1].
To better understand the biological role of the enzyme ENPP-1, for which this compound is a substrate, the following diagram outlines its function in nucleotide metabolism, which is relevant to its role as a cancer biomarker [1].
The comparative data indicates that while this compound is a useful foundational tool, its technical limitations are driving the development of superior methods [1]. For your comparison guide, this suggests:
This compound (para-Nitrophenyl Trimethyl Phosphate) is a colorimetric substrate used to study the activity of certain enzymes, particularly nucleotide pyrophosphatases/phosphodiesterases (NPPs) [1].
In experiments, the enzyme hydrolyzes this compound, releasing para-nitrophenol, a yellow-colored product that can be easily measured by absorbance, allowing researchers to quantify enzyme activity [1]. Inhibitors are identified by their ability to reduce this signal.
The table below summarizes key experimental details for a screening assay using this compound:
| Aspect | Experimental Details for this compound |
|---|---|
| Assay Type | Colorimetric enzyme activity assay [1]. |
| Target Enzymes | Recombinant human NPP1 and NPP3 [1]. |
| Key Experimental Step | Incubation of the enzyme with the substrate this compound in the presence or absence of potential inhibitors [1]. |
| Measurement Method | Colorimetric measurement of the hydrolysis product [1]. |
| Data Analysis | Determination of inhibitor potency (e.g., Ki values) by measuring the reduction in product formation [1]. |
To illustrate different screening approaches, the table below contrasts the core principles of the colorimetric method (using a substrate like this compound) with a more recent technology that detects protein-protein interaction (PPI) inhibitors.
| Screening Method | This compound / Colorimetric Assay | Magnetically Modulated Biosensor (MMB) |
|---|---|---|
| Detection Principle | Measures changes in absorbance from an enzyme's catalytic activity on a substrate [1]. | Measures disruption of fluorescently tagged protein-protein interactions on magnetic beads [2]. |
| Typical Assay Target | Enzyme catalytic activity. | Protein-protein interactions (e.g., SARS-CoV-2 S1-ACE2 binding) [2]. |
| Key Experimental Data | Inhibitor concentration vs. enzyme activity (IC50, Ki). | Inhibitor concentration vs. normalized fluorescence signal (IC50). |
| Throughput | Compatible with medium-to-high throughput in plate reader format. | High-throughput, automatable (magnetic separation) [2]. |
| Assay Time | Several hours (includes incubation and measurement). | About 2 hours total, significantly faster than ELISA [2]. |
| Key Advantage | Directly measures enzyme function; relatively simple and established. | Highly sensitive, minimal non-specific binding, fast, and suitable for complex targets like PPIs [2]. |
The MMB-based screening method follows a clear, sequential process to identify inhibitors. The diagram below outlines the key steps from preparation to final detection.
For any quantitative analytical method, including a mass spectrometry-based pNP-TMP assay, a standard set of parameters must be validated to ensure the data is reliable, accurate, and reproducible [1] [2]. The table below outlines these core parameters.
| Validation Parameter | Definition & Purpose | Typical Experimental Approach (for this compound) |
|---|---|---|
| Specificity | Ability to accurately measure the analyte (this compound) in the presence of other components (matrix, impurities) [1]. | Analyze blank samples, placebo/formulation matrix, and spiked samples to confirm no interference at the retention time of this compound. |
| Linearity & Range | The ability to obtain test results directly proportional to analyte concentration, over a specified range [1]. | Prepare and analyze a series of standard solutions (e.g., 50% to 120% of expected concentration). Plot response vs. concentration; correlation coefficient (r) should be ≥0.99 [1]. |
| Accuracy | Closeness of the measured value to the true value. Often expressed as % recovery [1]. | Spike placebo with known amounts of this compound at multiple levels (e.g., 80%, 100%, 120%). Analyze and calculate % recovery; should be 98-102% with low %RSD [1]. |
| Precision | Degree of scatter in repeated measurements. Includes Method Precision (repeatability) and Intermediate Precision (ruggedness) [1]. | Analyze multiple independent preparations (n=6) from a homogeneous sample batch. %RSD for results should be ≤2.0%. Intermediate precision varies analyst, day, or instrument [1]. |
| Solution Stability | Evaluation of how long the analyte remains stable in solution under specific conditions [1]. | Analyze sample solutions stored under specific conditions (e.g., room temp, refrigerated) over time (e.g., 0, 8, 24, 48 hrs) and compare results to a fresh standard. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temp, mobile phase pH) [1]. | Intentionally alter method parameters within a small range and monitor impact on assay results (e.g., retention time, peak area, resolution). |
When comparing different mass spectrometers for your assay, you should evaluate them based on the following performance characteristics, which align with the validation parameters above [3] [4].
Based on general validation practices, here is an outline for key experiments you could perform. You would need to adapt the details (e.g., specific concentrations, MRM transitions) for your this compound assay [1] [2].
1. Sample Preparation Workflow A robust and potentially automated sample preparation protocol is foundational for precision. A general workflow for a plasma sample, which can be adapted for your needs, is visualized below. Automation can significantly improve reproducibility and throughput [5].
2. Specificity and Linear Range Experiment
3. Accuracy (Recovery) and Precision Experiment
To objectively compare different mass spectrometers for your this compound assay, I suggest you structure your evaluation around the following steps:
The table below summarizes key information about this compound and its use in studying Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1).
| Aspect | Description |
|---|---|
| Chemical Name | p-nitrophenyl thymidine 5'-monophosphate (this compound) [1] [2] |
| Enzyme Application | Primarily used for Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1) [2] |
| Role | Artificial, colorimetric substrate for enzyme activity assays [2] |
| Reaction | Hydrolysis of the phosphodiester bond, releasing p-nitrophenolate [2] |
| Detection | Yellow color of p-nitrophenolate measured at 405 nm absorbance [2] |
| Experimental Utility | Enables straightforward, high-throughput screening of enzymes and inhibitors [2] |
Researchers have used this compound extensively to characterize NPP enzymes, uncovering important nuances in its application.
The following methodology is adapted from research on NPP1 inhibition studies [2]:
The diagram below illustrates the logical workflow for an enzyme kinetics assay using this compound.
Based on the available literature, here are some critical points to consider when designing your experiments:
The table below summarizes the two distinct experimental contexts where this compound is used, based on the search results.
| Enzyme Target | Reported Experimental Protocol | Key Quantitative Findings | Context & Limitations |
|---|---|---|---|
| Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) [1] | Incubation of ENPP-1 with this compound or other probes in aqueous buffer (PBS, pH 7.4); activity monitored by colorimetric measurement of p-nitrophenolate release [1]. | This compound showed an S/N ratio of 1.2; required prolonged incubation (18-24 h) [1]. | Used as a colorimetric reference; newer chemiluminescent probe CL-ENPP-1 showed ~4000x higher S/N ratio and ~4500x lower LOD [1]. |
| Oligoribonuclease from Colwellia psychrerythraea (CpsORN) [2] | Hydrolysis of this compound to p-nitrophenol and TMP monitored in presence of manganese or magnesium divalent cations; temperature-dependent activity assessed from 10–60°C [2]. | This compound hydrolysis: >80% activity with Mn²⁺ vs. <20% with Mg²⁺; max activity at 40°C; enzyme denatured ~50°C [2]. | This compound acts as a dinucleotide mimic; study focused on structural mechanism, not direct validation against physiological RNA [2]. |
Here are the detailed methodologies for the key experiments cited above:
For ENPP-1 Activity Assay [1]: The commercially available colorimetric probe TMP-pNP (p-nitrophenyl 5′-thymidine monophosphate) is incubated with the enzyme in an aqueous buffer (e.g., PBS, pH 7.4). The enzymatic activity is monitored by measuring the formation of yellow-colored p-nitrophenolate, which allows for high-throughput screening. A limitation is that this method often requires prolonged incubation periods of 18 to 24 hours.
For CpsORN Activity Assay [2]: The hydrolysis of this compound (thymidine 5′-monophosphate p-nitrophenyl ester) is used as a model reaction. The assay is performed in the presence of a divalent cation, preferably manganese (Mn²⁺), as it provides over 80% of the maximum activity compared to magnesium (Mg²⁺). The enzyme's activity can be characterized across a temperature gradient (10–60°C), revealing its optimal range and thermal stability.
The diagram below illustrates the logical relationship of how this compound is used as an experimental tool to study two different types of enzymes, based on the information from the search results.
Experimental Use of this compound for Studying NucleasesThis diagram shows how this compound serves as a synthetic substrate to investigate the activity of two distinct nuclease enzymes.
The available data highlights the role of this compound as a useful but limited synthetic substrate.
A direct cross-validation with a physiological substrate (like a specific short-chain RNA for CpsORN or ATP/nucleotide triphosphates for ENPP-1) is not provided in the search results. To establish a true cross-validation, experiments would need to be conducted within the same study, using identical enzyme preparations and conditions to directly compare hydrolysis rates, catalytic efficiency (k_cat/K_M), and other kinetic parameters between this compound and the physiological substrate.